molecular formula C27H33N3O5 B8116158 DBCO-PEG3-amine

DBCO-PEG3-amine

Cat. No.: B8116158
M. Wt: 479.6 g/mol
InChI Key: ZDMKBOWJBWTBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-PEG3-amine is a useful research compound. Its molecular formula is C27H33N3O5 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5/c28-13-15-33-17-19-35-20-18-34-16-14-29-26(31)11-12-27(32)30-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)30/h1-8H,11-21,28H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMKBOWJBWTBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Utility of DBCO-PEG3-Amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of a versatile heterobifunctional linker for advanced bioconjugation, targeted drug delivery, and surface modification.

Introduction

DBCO-PEG3-amine is a pivotal tool in modern chemical biology and drug development, serving as a heterobifunctional linker that bridges molecules with high specificity and efficiency. This guide provides a comprehensive technical overview of its core applications, experimental considerations, and the fundamental chemistry that underpins its utility. At its heart, this compound combines a dibenzocyclooctyne (DBCO) group with a primary amine, connected by a hydrophilic tri-polyethylene glycol (PEG3) spacer. This unique architecture enables a two-pronged approach to molecular assembly: the amine group provides a reactive handle for covalent modification of proteins, surfaces, or other molecules, while the DBCO group participates in highly efficient and bioorthogonal "click chemistry" reactions.

The DBCO moiety is central to the linker's function, facilitating strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the rapid and specific covalent ligation of a DBCO-modified molecule to an azide-containing partner in complex biological environments without the need for cytotoxic copper catalysts.[1][2] The PEG3 spacer is not merely a connector; it enhances the solubility of the linker and its conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance, thereby improving reaction efficiency and the biophysical properties of the final conjugate.[1]

This guide will delve into the primary applications of this compound, including its role in the construction of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the functionalization of surfaces for biosensing and cell-based assays. We will also provide a summary of key quantitative data and a generalized experimental protocol to aid researchers in the practical application of this versatile chemical tool.

Core Applications

The unique structure of this compound lends itself to a wide array of applications in biomedical research and development. Its ability to connect different molecular entities with high precision has made it an invaluable reagent in several cutting-edge fields.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the field of bioconjugation, particularly for the site-specific labeling of proteins and the construction of antibody-drug conjugates (ADCs). The primary amine of the linker can be readily coupled to accessible carboxyl groups on a biomolecule, such as an antibody, through the formation of a stable amide bond, typically mediated by activating agents like EDC and NHS. Once conjugated, the DBCO group serves as a handle for the attachment of a payload molecule that has been modified with an azide group. This payload can be a cytotoxic drug, a fluorescent dye for imaging, or a chelating agent for radiolabeling.

The SPAAC reaction between the DBCO-functionalized antibody and the azide-modified payload is highly specific and proceeds efficiently under mild, physiological conditions, which is crucial for maintaining the integrity and function of the antibody.[3] The use of a PEG linker in ADCs can also influence their pharmacokinetic properties, potentially increasing their half-life and improving their biodistribution.

Targeted Drug Delivery

Beyond ADCs, this compound is instrumental in the development of other targeted drug delivery systems. The linker can be used to functionalize nanoparticles, liposomes, or other drug carriers. By first attaching this compound to the surface of a nanocarrier, researchers can then "click" on azide-modified targeting ligands, such as peptides, aptamers, or small molecules that recognize specific receptors on the surface of cancer cells or other diseased tissues. This "pre-targeting" approach allows for the modular construction of drug delivery vehicles with high specificity, enhancing the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects. The PEG component of the linker plays a crucial role in these systems by providing a hydrophilic shield that can reduce non-specific protein adsorption and prolong circulation time.

Surface Modification and Immobilization

The ability to functionalize surfaces with DBCO groups opens up numerous possibilities for the development of biosensors, microarrays, and cell-based assays. This compound can be covalently attached to amine-reactive surfaces, such as those functionalized with carboxyl groups. The resulting DBCO-activated surface can then be used to immobilize azide-modified biomolecules, including proteins, peptides, or nucleic acids, with high efficiency and spatial control. This method is particularly advantageous for creating surfaces that can capture specific targets from complex biological samples or for presenting ligands to study cell adhesion and signaling. The PEG spacer helps to extend the immobilized biomolecule away from the surface, improving its accessibility and function.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter for the successful application of this compound. The reaction kinetics are typically described by a second-order rate constant (k). The table below summarizes reported rate constants for the reaction of various cyclooctynes, including DBCO derivatives, with azides. It is important to note that the reaction rate can be influenced by factors such as the specific structure of the azide, the solvent, pH, and temperature.

CyclooctyneAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Sulfo DBCO-amine3-azido-L-alanine0.32 - 0.85 (in PBS, pH 7)
Sulfo DBCO-amine3-azido-L-alanine0.55 - 1.22 (in HEPES, pH 7)
DBCO-modified AntibodyAzide-containing molecule0.18 - 0.37 (with PEG5 linker)

Experimental Protocols

The following is a generalized, two-step protocol for the bioconjugation of a protein (e.g., an antibody) with an azide-modified molecule using this compound. This protocol should be optimized for the specific molecules being used.

Step 1: DBCO Functionalization of the Protein
  • Protein Preparation: Prepare the protein solution (e.g., 1-2 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. If the buffer contains primary amines (e.g., Tris), they must be removed by dialysis or buffer exchange.

  • This compound Activation (if coupling to carboxyl groups): This step is not directly using this compound's amine but rather activating carboxyls on the protein to react with an amine. A more common approach is to use an NHS-ester derivative of DBCO-PEG. For the purpose of this guide, we will assume the use of a DBCO-PEG-NHS ester for labeling primary amines on the protein.

  • Labeling Reaction:

    • Prepare a stock solution of DBCO-PEG-NHS ester (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Remove the excess, unreacted DBCO-PEG-NHS ester using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per protein, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reactant Preparation: Prepare a solution of the azide-modified molecule of interest in a compatible buffer.

  • Click Reaction:

    • Add the azide-modified molecule to the DBCO-functionalized protein solution. A 2- to 10-fold molar excess of the azide-containing molecule over the DBCO-protein is a common starting point.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.

  • Final Purification: Purify the final conjugate to remove the excess azide-modified molecule and any unreacted starting materials. The purification method will depend on the properties of the conjugate and may include size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

  • Analysis: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by other relevant techniques (e.g., mass spectrometry, HPLC) to confirm its identity and purity.

Visualizations

experimental_workflow cluster_step1 Step 1: DBCO Functionalization cluster_step2 Step 2: SPAAC Reaction protein Protein (e.g., Antibody) reaction1 Amine Labeling (pH 7.2-8.0) protein->reaction1 dbco_nhs DBCO-PEG-NHS Ester dbco_nhs->reaction1 purification1 Purification (e.g., Desalting Column) reaction1->purification1 dbco_protein DBCO-Functionalized Protein reaction2 Click Chemistry (SPAAC) dbco_protein->reaction2 purification1->dbco_protein azide_payload Azide-Modified Payload azide_payload->reaction2 purification2 Purification (e.g., SEC) reaction2->purification2 final_conjugate Final Bioconjugate purification2->final_conjugate

Caption: A generalized workflow for the two-step bioconjugation process using a DBCO-linker.

targeted_drug_delivery cluster_vehicle Drug Delivery Vehicle Construction cluster_targeting Targeting cluster_delivery Cellular Delivery nanoparticle Nanoparticle (with Drug) functionalization Surface Functionalization nanoparticle->functionalization dbco_linker This compound dbco_linker->functionalization dbco_np DBCO-Nanoparticle functionalization->dbco_np click_reaction SPAAC 'Click' dbco_np->click_reaction azide_ligand Azide-Targeting Ligand azide_ligand->click_reaction targeted_np Targeted Nanoparticle click_reaction->targeted_np binding Receptor Binding targeted_np->binding cancer_cell Cancer Cell (with Target Receptor) binding->cancer_cell internalization Internalization binding->internalization drug_release Drug Release internalization->drug_release

References

An In-depth Technical Guide to DBCO-PEG3-Amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and methodologies related to DBCO-PEG3-amine, a versatile heterobifunctional linker used in advanced bioconjugation. We will delve into its chemical properties, reaction kinetics, and provide detailed experimental protocols for its use in key applications such as antibody labeling, cell surface modification, and the development of targeted therapeutics.

Introduction to this compound

This compound is a powerful tool in the field of bioconjugation, combining three key functional components: a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) linker, and a primary amine. This unique structure enables the straightforward and efficient linkage of biomolecules through copper-free "click chemistry."

  • DBCO (Dibenzocyclooctyne): The reactive engine of the molecule. DBCO is a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules.[1] This reaction is bioorthogonal, meaning it occurs with high specificity and efficiency in complex biological environments without interfering with native biochemical processes.[2] A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[3][4]

  • PEG3 (Triethylene Glycol) Linker: This short, hydrophilic spacer enhances the aqueous solubility of the molecule and its conjugates.[] The PEG linker also reduces steric hindrance between the conjugated molecules, which can help preserve their biological activity. Furthermore, PEGylation is known to reduce the immunogenicity of biomolecules and improve their pharmacokinetic profiles in vivo.

  • Primary Amine (-NH2): This functional group provides a versatile handle for conjugation to a wide range of molecules, such as proteins, peptides, and surfaces. The amine group can be readily coupled to carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds.

Core Principles of this compound Bioconjugation

The primary application of this compound is in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction involves the [3+2] cycloaddition of the strained alkyne (DBCO) with an azide to form a stable triazole linkage.

dot

Figure 1: SPAAC Reaction Mechanism.

The key advantages of using this compound in bioconjugation include:

  • Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for use in living cells and whole organisms.

  • High Selectivity: The DBCO and azide groups are highly selective for each other and do not cross-react with other functional groups found in biological systems.

  • Favorable Kinetics: The inherent ring strain of the DBCO moiety results in rapid reaction kinetics at physiological temperatures.

  • Stability: The resulting triazole linkage is highly stable under physiological conditions.

Quantitative Data

The performance of this compound in bioconjugation can be characterized by several key quantitative parameters.

ParameterValue/CharacteristicSignificanceReference(s)
Molecular Weight 479.57 g/mol Essential for calculating molar equivalents in conjugation reactions.
Purity Typically >95%High purity is crucial for reproducible and reliable conjugation results.
Solubility Soluble in water, DMSO, DMF, and other common organic solvents.The PEG3 linker enhances aqueous solubility, which is advantageous for biological applications.
SPAAC Reaction Rate (k₂) with Benzyl Azide ~1.0 M⁻¹s⁻¹ (for DBCO)This second-order rate constant indicates a fast reaction, enabling efficient conjugation even at low concentrations. Note: This is a general value for DBCO; the PEG linker may slightly influence the rate.
DBCO Conjugate Stability in Serum Half-life of ~71 minutes in the presence of glutathione (GSH).While the triazole bond is stable, the hydrophobicity of the DBCO group can lead to faster clearance. BCN, another cyclooctyne, is more stable to thiols.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes a two-step process for labeling an antibody with this compound. First, the amine group of this compound is activated to an NHS ester, which then reacts with the primary amines (e.g., lysine residues) on the antibody.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Incubate the reaction for 1-2 hours at room temperature to form the DBCO-PEG3-NHS ester.

  • Antibody Conjugation:

    • Add the freshly prepared DBCO-PEG3-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted DBCO-PEG3-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.

dot

Antibody_Labeling_Workflow start Start activate_dbco Activate this compound (with EDC/NHS) start->activate_dbco conjugate_ab Conjugate to Antibody activate_dbco->conjugate_ab quench Quench Reaction (with Tris buffer) conjugate_ab->quench purify Purify Conjugate (Desalting Column) quench->purify characterize Characterize (DOL) purify->characterize end End characterize->end

Figure 2: Antibody Labeling Workflow.
Protocol 2: Live Cell Surface Labeling

This protocol outlines the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

  • Live cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz)

  • This compound conjugated to a fluorescent dye

  • Live cell imaging buffer (e.g., phenol red-free medium with HEPES)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation:

    • Culture cells in the presence of an azide-containing sugar for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

    • Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.

  • Labeling:

    • Dilute the this compound-fluorophore conjugate in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).

    • Add the conjugate solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound conjugate.

    • Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.

Applications in Drug Development and Research

This compound is a key enabling technology in various areas of drug development and biomedical research.

Targeted Drug Delivery

This compound can be used to construct targeted drug delivery systems. For example, a targeting ligand (e.g., an antibody or peptide) can be functionalized with this compound, and a drug-loaded nanoparticle or a prodrug can be modified with an azide. The two components can then be combined in vivo, allowing for the specific delivery of the therapeutic agent to the target cells. This "pretargeting" approach can improve the therapeutic index of potent drugs by minimizing off-target toxicity.

dot

Pretargeted_Drug_Delivery cluster_step1 Step 1: Administration cluster_step2 Step 2: Targeting & Clearance cluster_step3 Step 3: Drug Administration & Activation antibody DBCO-Antibody tumor_binding Antibody binds to Tumor Cell antibody->tumor_binding Tumor Targeting clearance Excess Antibody clears from circulation antibody->clearance Systemic Clearance click_reaction In vivo Click Reaction at Tumor Site tumor_binding->click_reaction drug Azide-Drug Carrier drug->click_reaction drug_release Drug Release and Cell Killing click_reaction->drug_release

Figure 3: Pretargeted Drug Delivery Workflow.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can serve as a versatile linker in the synthesis of PROTACs. The amine group can be conjugated to a ligand for the E3 ligase, while the DBCO group can be "clicked" to an azide-modified ligand for the protein of interest. The PEG3 spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

dot

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation protac PROTAC poi Protein of Interest (POI) protac->poi binds e3 E3 Ligase protac->e3 binds ubiquitination POI Ubiquitination poi->ubiquitination Proximity-induced e3->ubiquitination Proximity-induced proteasome Proteasomal Degradation ubiquitination->proteasome degraded_poi Degraded POI proteasome->degraded_poi

Figure 4: PROTAC Mechanism of Action.
Studying Protein-Protein Interactions

This compound can be used to study protein-protein interactions through techniques such as pull-down assays and surface plasmon resonance (SPR).

  • Pull-Down Assays: A "bait" protein can be immobilized on a solid support (e.g., beads) via a DBCO-azide linkage. This immobilized bait can then be incubated with a cell lysate or a solution containing a potential "prey" protein. If the prey protein interacts with the bait, it will be "pulled down" and can be detected by Western blotting or mass spectrometry.

  • Surface Plasmon Resonance (SPR): One interacting partner (the ligand) can be immobilized on an SPR sensor chip using this compound. The other partner (the analyte) is then flowed over the surface, and the binding interaction is measured in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.

dot

PPI_Workflow cluster_bait_prep Bait Protein Preparation cluster_prey_prep Prey Protein Preparation cluster_pull_down Pull-Down Assay cluster_analysis Analysis bait_protein Bait Protein azide_mod Azide Modification bait_protein->azide_mod immobilization Immobilize Bait (SPAAC) azide_mod->immobilization prey_protein Prey Protein in Cell Lysate incubation Incubate with Prey prey_protein->incubation dbco_beads This compound functionalized beads dbco_beads->immobilization immobilization->incubation wash Wash unbound proteins incubation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis

Figure 5: Pull-Down Assay Workflow.

Conclusion

This compound is a highly versatile and powerful reagent for bioconjugation. Its unique combination of a bioorthogonal DBCO group, a solubilizing PEG linker, and a reactive amine handle makes it an invaluable tool for researchers and drug developers. The ability to perform copper-free click chemistry under mild, physiological conditions opens up a wide range of applications, from the precise labeling of biomolecules to the construction of sophisticated therapeutic agents. By understanding the core principles and methodologies outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their scientific endeavors.

References

introduction to strain-promoted alkyne-azide cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a powerful method for covalently linking molecules in complex biological environments.[1][2] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage.[2] The reaction's primary advantage over the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is that it proceeds efficiently without the need for a cytotoxic copper catalyst.[1][3] This feature makes SPAAC exceptionally well-suited for applications in living systems, from individual cells to whole organisms. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to occur at physiological temperature and pH. Both the cyclooctyne and azide functional groups are largely non-reactive with native biological molecules, ensuring that the ligation is highly selective and occurs only between the intended partners. This exquisite specificity has revolutionized fields ranging from chemical biology and drug development to materials science.

Core Principles of the SPAAC Reaction

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to create a stable triazole ring. The driving force is the release of the high enthalpic energy stored in the strained ring of the cyclooctyne. This inherent reactivity allows the process to proceed spontaneously under biologically compatible conditions without interfering with native biochemical processes.

The key components of SPAAC are:

  • Strained Alkynes : Cyclooctynes are the smallest stable cyclic alkynes and the most common class of strained alkynes used in SPAAC. Various derivatives have been developed to enhance reaction kinetics and improve stability.

  • Azides : The azide functional group is bioorthogonal, meaning it is abiotic and does not participate in side reactions with biological molecules. It can be introduced into biomolecules through metabolic labeling or chemical synthesis.

SPAAC_Mechanism General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Triazole Stable Triazole Linkage Cyclooctyne->Triazole + Azide Azide-Modified Molecule (R-N3) Azide->Triazole

Caption: The core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical factor, especially for in vivo applications where reactant concentrations are low. The kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. Continuous efforts in rational design have led to the development of various cyclooctyne derivatives with significantly enhanced reaction rates.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features & Notes
DibenzoazacyclooctyneDIBAC / ADIBO~1.3Among the most reactive cyclooctynes, widely used in biological settings.
BiarylazacyclooctynoneBARAC~0.9Exhibits exceptional reaction kinetics and is promising for in vivo imaging.
DibenzocyclooctyneDBCO / DIBO0.32 - 1.22Commonly used, with rates influenced by buffer and pH. Ketone-modified DIBO reacts faster.
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.1A symmetrical cyclooctyne that forms stereoisomers instead of regioisomers.
Difluorinated CyclooctyneDIFO~0.08Fluorine groups at the propargylic position dramatically increase the reaction rate.
Monofluorinated CyclooctyneMOFO~0.0045The first-generation fluorinated cyclooctyne.
CyclooctyneOCT~0.001The parent cyclooctyne, suffers from relatively slow reaction rates.

Note: Rate constants can vary based on the specific azide, solvent, pH, and temperature. The values presented are representative for reactions with model azides like benzyl azide.

Factors_Affecting_Kinetics Key Factors Influencing SPAAC Reaction Kinetics cluster_factors Influencing Factors Center SPAAC Reaction Rate (k₂) Cyclooctyne Cyclooctyne Structure (Ring Strain, F-groups) Cyclooctyne->Center Azide Azide Electronics (Electron-donating vs. withdrawing) Azide->Center Solvent Solvent (Aqueous vs. Organic) Solvent->Center pH pH & Buffer System pH->Center

Caption: Logical relationship of key factors that influence SPAAC reaction kinetics.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for common SPAAC applications.

Protocol 1: General Labeling of an Azide-Modified Protein with a DBCO-Functionalized Dye

This protocol outlines a general method for labeling a protein containing an azide group with a DBCO-conjugated molecule, such as a fluorescent dye.

  • Protein and Reagent Preparation :

    • Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of the DBCO-NHS ester or other DBCO-functionalized reagent in an organic solvent like DMSO (e.g., 10 mM).

  • SPAAC Reaction :

    • Add a 2-5 fold molar excess of the DBCO reagent solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may need optimization based on the specific cyclooctyne and protein.

  • Purification :

    • Remove unreacted DBCO reagent and purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or a desalting column.

  • Characterization (Optional) :

    • Determine the degree of labeling (DOL) of the conjugate using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the dye/label at its specific maximum absorbance wavelength.

Protein_Labeling_Workflow Experimental Workflow for SPAAC-Mediated Protein Bioconjugation Start Start PrepProtein Prepare Azide-Modified Protein in Buffer Start->PrepProtein PrepDBCO Prepare DBCO-Dye Stock Solution (DMSO) Start->PrepDBCO Mix Mix Protein and DBCO-Dye (2-5x molar excess of dye) PrepProtein->Mix PrepDBCO->Mix Incubate Incubate (2-4h at RT or overnight at 4°C) Mix->Incubate Purify Purify Conjugate (e.g., SEC or Dialysis) Incubate->Purify Characterize Characterize (Optional) (e.g., UV-Vis for DOL) Purify->Characterize End End: Purified Protein Conjugate Purify->End Characterize->End Metabolic_Labeling_Workflow Workflow for Metabolic Glycoengineering and SPAAC-based Cell Imaging Start Culture Mammalian Cells MetabolicLabel Metabolic Labeling: Incubate cells with Azido-Sugar (e.g., Ac₄ManNAz) for 24-48h Start->MetabolicLabel Wash1 Wash Cells (PBS) MetabolicLabel->Wash1 SPAAC SPAAC Reaction: Incubate with DBCO-Fluorophore (15-60 min at 37°C) Wash1->SPAAC Wash2 Wash Cells to Remove Excess Fluorophore (PBS) SPAAC->Wash2 Counterstain Counterstain (Optional) (e.g., DAPI for nuclei) Wash2->Counterstain Image Fluorescence Microscopy Wash2->Image Counterstain->Image

References

An In-depth Technical Guide to DBCO-PEG3-Amine versus Other PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-PEG3-amine and a comparative analysis with other commonly used polyethylene glycol (PEG) linkers in bioconjugation and drug development. This document delves into the core chemical principles, presents quantitative data for informed decision-making, and offers detailed experimental protocols for practical application.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in the fields of biotechnology and medicine.[1][2] These flexible, hydrophilic spacers are used to connect two or more molecular entities, at least one of which is a biomolecule.[3] The incorporation of a PEG chain can significantly enhance the properties of the resulting bioconjugate, including improved solubility, stability, and bioavailability, as well as reduced immunogenicity.[2][4] The ability to tune the length of the PEG chain allows for precise control over the spatial arrangement of the conjugated molecules.

PEG linkers are broadly classified based on their reactivity and structure. Heterobifunctional PEG linkers possess two different reactive groups, enabling the controlled, sequential conjugation of two distinct molecules. This is in contrast to homobifunctional linkers which have identical reactive groups at each end. The choice of reactive group is dictated by the available functional groups on the target biomolecule, with common targets being primary amines (found on lysine residues and the N-terminus of proteins) and thiols (from cysteine residues).

This compound: A Key Player in Copper-Free Click Chemistry

This compound is a heterobifunctional linker that has gained prominence due to its utility in copper-free click chemistry. It features a dibenzocyclooctyne (DBCO) group, a short triethylene glycol (PEG3) spacer, and a primary amine.

  • DBCO Group: The DBCO moiety is a strained alkyne that reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly at physiological conditions without interfering with native biological functional groups. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.

  • PEG3 Spacer: The short, hydrophilic PEG3 spacer enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.

  • Amine Group: The primary amine provides a versatile handle for conjugation to various molecules, often through the formation of a stable amide bond with an activated carboxylic acid (e.g., an NHS ester).

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The driving force for the reaction between a DBCO group and an azide is the high ring strain of the cyclooctyne. This strain lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed readily without the need for a catalyst. The result is a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) (Strained Alkyne) Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide (-N3) Azide->Triazole

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Comparison of PEG Linkers

The selection of an appropriate linker is critical and depends on the specific application. The following tables summarize key quantitative data to facilitate the comparison of this compound with other PEG linkers.

Reaction Kinetics of Cyclooctynes

The rate of the SPAAC reaction is a key performance indicator. DBCO is known for its fast reaction kinetics compared to other cyclooctynes like BCN.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Benzyl Azide~0.6 - 1.0
DIBOBenzyl Azide~0.3 - 0.7
BCNBenzyl Azide~0.06 - 0.1
ADIBOPrimary Azide0.90
ADIBOSecondary Azide0.25
ADIBOTertiary Azide4.7 x 10⁻⁶
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide.
Impact of PEG Chain Length on Bioconjugate Properties

The length of the PEG spacer significantly influences the physicochemical and pharmacokinetic properties of a bioconjugate, particularly for Antibody-Drug Conjugates (ADCs).

PropertyEffect of Increasing PEG LengthQuantitative ExampleReference(s)
Solubility Generally increasesLonger PEG chains are more effective at solubilizing hydrophobic payloads, reducing aggregation.
Pharmacokinetics (Half-life) Generally increasesFor an affibody-MMAE conjugate, a 10 kDa PEG chain increased the half-life by 11.2-fold compared to the non-PEGylated version.
In Vitro Cytotoxicity May decreaseFor an affibody-MMAE conjugate, a 10 kDa PEG chain reduced cytotoxicity by approximately 22.5-fold.
Steric Hindrance May increaseLonger PEG chains can sometimes interfere with the binding of the bioconjugate to its target.
ADC Clearance Rate Generally decreasesFor an IgG-MMAE conjugate (DAR 8), a PEG24 linker resulted in a clearance rate of ~1.5 mL/kg/day, compared to ~8.5 mL/kg/day for a non-PEGylated version.
Stability of Amine-Reactive Groups

The amine-reactive group on a linker determines its stability and reaction conditions. NHS esters are widely used but are susceptible to hydrolysis, especially at higher pH. TFP and PFP esters offer greater hydrolytic stability.

Amine-Reactive GroupHalf-life in Aqueous BufferOptimal pH for ConjugationReference(s)
NHS Ester Hours at pH 7, minutes at pH 87.2 - 8.5
TFP Ester More stable than NHS esters at basic pHSlightly higher than NHS esters
PFP Ester More stable than NHS esters at basic pHSlightly higher than NHS esters
SDP Ester Significantly more hydrolytically stable than NHS esters~8.6

Experimental Protocols

The following are detailed protocols for common bioconjugation procedures using DBCO-PEG-amine and other PEG linkers.

Protein Labeling with a DBCO-PEG-NHS Ester

This protocol describes the labeling of a protein with a DBCO-PEG-NHS ester, which can then be used for subsequent conjugation to an azide-containing molecule.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Sample: Ensure the protein is in an amine-free buffer as buffers containing primary amines (like Tris or glycine) will compete with the reaction.

  • Prepare DBCO-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio may require optimization.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-PEG-NHS ester and byproducts using a desalting column or dialysis.

Protein_Labeling_Workflow start Start: Protein in Amine-Free Buffer prep_linker Prepare DBCO-PEG-NHS Ester Stock Solution (10 mM in DMSO) start->prep_linker reaction Add Molar Excess of Linker to Protein Solution start->reaction prep_linker->reaction incubation Incubate (RT or 4°C) with Gentle Stirring reaction->incubation quenching Add Quenching Buffer (e.g., Tris-HCl) incubation->quenching purification Purify via Desalting Column or Dialysis quenching->purification end End: DBCO-Labeled Protein purification->end

Caption: Experimental workflow for protein labeling with a DBCO-PEG-NHS ester.

Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG Linker

This protocol outlines a general procedure for synthesizing an ADC via thiol-maleimide chemistry, a common method for which various Maleimide-PEG linkers are available.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • Maleimide-PEG-Drug conjugate

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Partially reduce the antibody by adding a controlled molar excess of TCEP to expose free sulfhydryl groups from the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

  • Drug-Linker Conjugation: Add the Maleimide-PEG-Drug conjugate to the reduced antibody solution. The maleimide group will react with the free thiols. Incubate for 1-2 hours at room temperature.

  • Quenching: Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the ADC from unconjugated drug-linker and other reagents using a suitable chromatography method like size-exclusion chromatography.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

ADC_Synthesis_Workflow start Start: Monoclonal Antibody reduction Partial Reduction (e.g., with TCEP) start->reduction conjugation Add Maleimide-PEG-Drug Conjugate reduction->conjugation incubation Incubate (RT) conjugation->incubation quenching Quench with N-acetylcysteine incubation->quenching purification Purify ADC (e.g., SEC) quenching->purification characterization Characterize ADC (DAR, Purity) purification->characterization end End: Purified ADC characterization->end

Caption: Generalized workflow for the synthesis of an ADC using a Maleimide-PEG linker.

Conclusion and Future Perspectives

The choice of a PEG linker is a critical decision in the design of bioconjugates. This compound offers the significant advantage of participating in copper-free click chemistry, enabling rapid and bioorthogonal ligation, which is particularly valuable for applications in living systems.

The length of the PEG chain is a key parameter that must be optimized for each specific application. While longer PEG linkers can improve solubility and pharmacokinetic profiles, they may also lead to decreased in vitro activity due to steric hindrance. Shorter linkers like the PEG3 in this compound are beneficial when a compact conjugate is desired and to minimize potential steric effects.

The selection between this compound and other PEG linkers, such as those with maleimide or NHS ester functionalities, will depend on the specific requirements of the conjugation strategy. For site-specific labeling where an azide can be introduced, DBCO-based linkers are an excellent choice. For traditional conjugation to native lysines or cysteines, NHS ester or maleimide-functionalized PEG linkers remain highly relevant.

Future advancements in linker technology will likely focus on the development of novel bioorthogonal reaction pairs with even faster kinetics and the creation of multifunctional linkers that can release therapeutic payloads in response to specific stimuli in the target microenvironment. A thorough understanding of the principles and data presented in this guide will empower researchers to make informed decisions in the rational design of next-generation bioconjugates.

References

DBCO-PEG3-Amine: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling considerations for DBCO-PEG3-amine, a bifunctional linker commonly used in bioconjugation, drug delivery systems, and proteomics. Due to the limited availability of comprehensive toxicological data, this document emphasizes a cautious approach to handling, grounded in standard laboratory safety practices for compounds with unknown hazardous properties.

Compound Profile

This compound, with the chemical formula C₂₇H₃₃N₃O₅ and a molecular weight of approximately 479.57 g/mol , is a molecule featuring a dibenzocyclooctyne (DBCO) group and a primary amine, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1] The DBCO moiety allows for copper-free click chemistry reactions with azide-containing molecules, a bioorthogonal reaction widely used in biological systems.[2] The terminal amine group provides a reactive handle for conjugation to various electrophiles.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 2093409-57-3[2][3]
Molecular Formula C₂₇H₃₃N₃O₅
Molecular Weight 479.57
Appearance Off-white to light yellow solid or light yellow oil
Purity >95%
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO

Hazard Identification and Safety Precautions

While a specific hazard classification under Regulation (EC) No. 1272/2008 is not consistently available for this compound, a safety data sheet for a structurally related compound suggests it may not be classified as hazardous. However, it is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with care, assuming it may be harmful. Some commercial preparations may contain residual solvents like acetonitrile (up to 5%), which is a known hazardous substance.

Precautionary Statements:

Statement IDPrecautionary StatementSource
P260Do not breathe dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P308 + P311IF exposed or concerned: Call a POISON CENTER or doctor.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage:

  • Store at -20°C in a tightly sealed container.

  • Keep away from moisture and light.

  • For solutions in solvent, store at -80°C for up to six months or -20°C for one month.

Handling:

  • Allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • For unused portions, consider flushing the vial with an inert gas like nitrogen or argon before resealing and storing.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS and Safety Information b Don Personal Protective Equipment (PPE) a->b c Prepare Work Area (Fume Hood) b->c d Equilibrate Vial to Room Temperature c->d e Weigh or Aliquot Compound d->e f Prepare Solution e->f g Decontaminate Glassware and Surfaces f->g h Dispose of Waste in Accordance with Regulations g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j

Caption: A logical workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, follow these first-aid guidelines.

Exposure RouteFirst-Aid MeasuresSource
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

Exposure and First-Aid Pathways

The following diagram illustrates the potential routes of exposure and the corresponding initial first-aid responses.

Exposure_First_Aid cluster_exposure Potential Routes of Exposure cluster_firstaid First-Aid Response Inhalation Inhalation Fresh_Air Move to Fresh Air, Artificial Respiration if Needed Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with Soap and Water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Flush_Eyes Flush with Water Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth

Caption: Routes of exposure and corresponding first-aid measures for this compound.

Accidental Release Measures

In case of a spill, ventilate the area and keep away from ignition sources. Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a chemical waste container. Do not flush to the sewer. Dispose of the waste in accordance with environmental protection regulations.

Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire. Wear a self-contained breathing apparatus if necessary. Hazardous decomposition products may include carbon oxides.

Stability and Reactivity

This compound is stable under normal operating conditions. Avoid high temperatures and strong oxidizing agents. Also, avoid buffers containing azides, as they can react with the DBCO group.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be considered a complete guide to all possible hazards. Researchers should always consult the most up-to-date SDS provided by the supplier and adhere to all institutional and governmental safety regulations. All products are intended for research and development purposes only and are not for use in humans or animals.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG3-Amine Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of molecules containing DBCO-PEG3-amine to proteins. The primary method described is the strain-promoted azide-alkyne cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction.[1][2][] This approach is widely utilized in the development of antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools due to its efficiency and mild reaction conditions.[1][4]

Principle of the Method

The conjugation strategy involves two main steps, often referred to as a "tag-and-modify" approach. First, the target protein is "tagged" by introducing an azide group onto its surface. This is typically achieved by reacting primary amines (e.g., lysine residues) with an azide-containing N-hydroxysuccinimide (NHS) ester. Subsequently, the azide-modified protein is "modified" by reacting it with a molecule containing a dibenzocyclooctyne (DBCO) group, such as this compound. The strained alkyne of the DBCO group reacts specifically and covalently with the azide group to form a stable triazole linkage without the need for a cytotoxic copper catalyst. The polyethylene glycol (PEG) spacer (in this case, with three units) enhances the solubility of the conjugate and reduces potential steric hindrance.

Experimental Workflow Overview

The overall experimental workflow for the conjugation of a DBCO-containing molecule to a protein via SPAAC is depicted below.

experimental_workflow cluster_protein_prep Protein Preparation cluster_conjugation SPAAC Conjugation cluster_characterization Characterization Protein Target Protein Tagged_Protein Azide-Tagged Protein Protein->Tagged_Protein Amine Reaction (pH 7.2-8.0) Azide_Tagging Azide-NHS Ester Azide_Tagging->Tagged_Protein Purification1 Purification (Desalting Column) Tagged_Protein->Purification1 Conjugated_Protein Protein Conjugate Purification1->Conjugated_Protein Click Reaction (Room Temp, 4-12h) DBCO_Molecule This compound (or derivative) DBCO_Molecule->Conjugated_Protein Purification2 Purification (HPLC/SEC) Conjugated_Protein->Purification2 Characterization Analysis (SDS-PAGE, MS, UV-Vis) Purification2->Characterization

References

Application Notes and Protocols for Surface Modification using DBCO-PEG3-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-amine is a heterobifunctional linker molecule integral to the field of bioconjugation and surface modification. This reagent features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a primary amine for covalent attachment to surfaces. The polyethylene glycol (PEG) spacer, in this case, a three-unit chain, enhances solubility, reduces steric hindrance, and minimizes non-specific binding of biomolecules.[1][2] This powerful combination allows for the stable and specific immobilization of azide-modified biomolecules, such as proteins, peptides, and nucleic acids, onto a variety of substrates.

The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity under mild, aqueous conditions without interfering with biological functional groups.[3][4][5] This makes the this compound linker an ideal tool for creating functionalized surfaces for applications in biosensor development, drug delivery, medical diagnostics, and fundamental biological research.

These application notes provide detailed protocols for the surface modification of substrates using this compound and the subsequent immobilization of azide-modified biomolecules.

Data Presentation

Table 1: Surface Characterization at Each Stage of Modification
Stage of ModificationSurface Roughness (RMS, nm)Water Contact Angle (°)Elemental Composition (XPS)
Bare Substrate (e.g., Silicon/Glass) < 1.010-30Si, O
Amine-Functionalized Surface (Post-APTMS) 1.0 - 2.050-70Si, O, C, N
This compound Immobilized Surface 1.5 - 3.060-75Increased C and N signals
Biomolecule Immobilized Surface 2.0 - 5.070-85Further increase in C and N signals, potential for specific elemental markers from the biomolecule

Note: The values presented are typical and can vary depending on the specific substrate, biomolecule, and reaction conditions.

Table 2: Quantification of Surface Immobilization
ParameterMethodTypical Value
This compound Surface Density X-ray Photoelectron Spectroscopy (XPS)1-5 pmol/cm²
Biomolecule Immobilization Efficiency Fluorescence Spectroscopy, UV-Vis Spectroscopy70-95%
Retention of Biomolecule Activity ELISA, SPR, Activity Assays>80%
Non-specific Binding Control experiments with non-azide biomolecules<5% of specific binding

Note: The values presented are illustrative and will vary depending on the surface, biomolecule, and specific reaction conditions.

Experimental Protocols

Protocol 1: Preparation of Amine-Reactive Surfaces (NHS-Ester Functionalization)

This protocol describes the activation of surfaces with carboxyl groups to make them reactive towards the amine group of this compound.

Materials:

  • Substrate with carboxyl groups (e.g., carboxyl-functionalized glass slides or nanoparticles)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Surface Preparation: Clean the carboxyl-functionalized substrate by sonicating in ethanol and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.

  • Prepare EDC/NHS Solution: Immediately before use, prepare a solution of 100 mM EDC and 25 mM NHS in cold Activation Buffer.

  • Surface Activation: Immerse the cleaned substrate in the fresh EDC/NHS solution. Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing: Remove the substrate from the activation solution and wash it thoroughly three times with PBST to remove unreacted EDC and NHS.

Protocol 2: Immobilization of this compound

This protocol details the covalent attachment of this compound to the prepared amine-reactive surface.

Materials:

  • NHS-ester functionalized surface (from Protocol 1)

  • This compound

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: PBST

  • Anhydrous DMF or DMSO

Procedure:

  • Prepare Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO and then dilute to a final concentration of 1-10 mM in Conjugation Buffer.

  • Linker Immobilization: Immerse the NHS-ester activated surface in the this compound solution. Ensure the entire surface is covered.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Remove the linker solution and wash the surface thoroughly three times with PBST to remove any unreacted linker.

  • Quenching (Recommended): To deactivate any remaining NHS-esters, incubate the surface with Quenching Buffer for 30 minutes at room temperature.

  • Final Wash: Wash the surface three times with PBST and once with deionized water. Dry under a gentle stream of nitrogen. The surface is now DBCO-functionalized and ready for biomolecule immobilization.

Protocol 3: Immobilization of Azide-Modified Biomolecules

This protocol describes the "click" reaction between the DBCO-functionalized surface and an azide-modified biomolecule.

Materials:

  • DBCO-functionalized surface (from Protocol 2)

  • Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)

  • Reaction Buffer: PBS, pH 7.4 (or other amine-free and azide-free buffer)

  • Blocking Buffer (optional): 1% Bovine Serum Albumin (BSA) in PBS

  • Wash Buffer: PBST

Procedure:

  • Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule in the Reaction Buffer to the desired concentration (typically in the µg/mL to mg/mL range, which needs to be optimized for each application). A 1.5 to 3-fold molar excess of the azide-biomolecule to the estimated surface DBCO groups is a good starting point.

  • Immobilization Reaction: Add the biomolecule solution to the DBCO-functionalized surface. Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Washing: Remove the biomolecule solution and wash the surface extensively with PBST to remove any non-covalently bound molecules.

  • Blocking (Optional): To prevent non-specific binding in subsequent assays, the surface can be incubated with a blocking buffer for 1 hour at room temperature.

  • Final Wash: Wash the surface three times with PBST and store in an appropriate buffer at 4°C until use.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_linker Linker Immobilization cluster_bio Biomolecule Immobilization start Carboxyl-functionalized Substrate activation EDC/NHS Activation start->activation wash1 Wash (PBST) activation->wash1 activated_surface NHS-Ester Activated Surface wash1->activated_surface conjugation Amine Coupling activated_surface->conjugation linker_sol This compound Solution linker_sol->conjugation wash2 Wash (PBST) conjugation->wash2 quench Quench (Tris) wash2->quench dbco_surface DBCO-Functionalized Surface quench->dbco_surface click_reaction SPAAC Click Reaction dbco_surface->click_reaction azide_bio Azide-Modified Biomolecule azide_bio->click_reaction wash3 Wash (PBST) click_reaction->wash3 block Block (BSA) wash3->block final_surface Functionalized Surface block->final_surface

Caption: Experimental workflow for surface modification and bioconjugation.

signaling_pathway cluster_surface Surface Chemistry cluster_activation Activation cluster_linker_attachment Linker Immobilization cluster_click_reaction Bioconjugation Surface Substrate Carboxyl Carboxyl Groups (-COOH) Surface->Carboxyl NHS_Ester NHS Ester (-CO-NHS) Carboxyl->NHS_Ester + EDC/NHS EDC_NHS EDC / NHS Amide_Bond Stable Amide Bond (-CO-NH-) NHS_Ester->Amide_Bond + this compound DBCO_Amine This compound (H2N-PEG3-DBCO) Triazole_Linkage Stable Triazole Linkage Amide_Bond->Triazole_Linkage + Azide-Biomolecule Azide_Biomolecule Azide-Biomolecule (N3-Bio)

Caption: Chemical pathway of surface functionalization.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using DBCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern biological research and drug development. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility. This copper-free reaction enables the covalent ligation of a dibenzocyclooctyne (DBCO) moiety with an azide-functionalized molecule under mild, aqueous conditions, making it ideal for labeling sensitive biological macromolecules.[1]

DBCO-PEG3-amine is a versatile heterobifunctional linker that incorporates a DBCO group for click chemistry and a primary amine for conjugation to various molecules, often fluorescent dyes. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, preserving the biological activity of the labeled molecule. These application notes provide detailed protocols for the fluorescent labeling of proteins and nucleic acids using this compound, along with data to guide experimental design and characterization of the resulting conjugates.

Principle of DBCO-Based Fluorescent Labeling

The fluorescent labeling of biomolecules using this compound is a two-step process. First, the biomolecule of interest is functionalized with an azide group. This can be achieved through various methods, such as reacting primary amines on a protein with an azide-containing N-hydroxysuccinimide (NHS) ester or incorporating azide-modified nucleotides into DNA or RNA.[2][3]

In the second step, the azide-modified biomolecule is reacted with a fluorescent dye that has been conjugated to this compound. The DBCO group on the dye reacts specifically and efficiently with the azide group on the biomolecule via SPAAC, forming a stable triazole linkage. This bioorthogonal reaction proceeds readily at physiological temperature and pH without the need for a toxic copper catalyst.[1]

Data Presentation: Quantitative Parameters for Fluorescent Labeling

The efficiency and outcome of the labeling reaction are influenced by several factors. The following tables summarize key quantitative data to aid in the design of your experiments.

Table 1: Recommended Reaction Conditions for DBCO-Azide SPAAC Reaction

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate but may affect the stability of sensitive biomolecules.
pH 7.0 - 8.5SPAAC is generally efficient across a broad pH range.
Reaction Time 4 to 12 hoursCan be extended to 24-48 hours to maximize yield, especially at lower temperatures.
Solvent Aqueous buffers (e.g., PBS)For biomolecule conjugations. DMSO or DMF can be used to dissolve reagents, but the final concentration should typically be below 20% to avoid protein precipitation.

Table 2: Typical Parameters for Protein Modification with Azide-NHS Ester

ParameterRecommended ValueNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (Azide-NHS:Protein) 10:1 to 20:1May require optimization depending on the antibody and desired degree of labeling.
Reaction Buffer Amine-free buffer (e.g., PBS, pH 7.2-8.5)To avoid quenching the NHS ester.
Reaction Time 1 - 2 hours at room temperature or 2-4 hours at 4°CLonger incubation at lower temperatures is recommended for sensitive proteins.

Table 3: Common Fluorescent Dyes Compatible with this compound Labeling

Fluorescent DyeExcitation Max (nm)Emission Max (nm)
Fluorescein (FITC)~494~517
Cyanine3 (Cy3)~550~570
Cyanine5 (Cy5)~650~670
Alexa Fluor™ 488~495~519
Alexa Fluor™ 647~650~668

Experimental Protocols

Protocol 1: Azide Modification of an Antibody

This protocol describes the introduction of azide groups onto an antibody using an Azide-PEG-NHS ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis cassette (10 kDa MWCO)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted azide reagent and quenching solution using a spin desalting column or by dialysis against PBS.

Protocol 2: Fluorescent Labeling of Azide-Modified Antibody with this compound-Dye

This protocol describes the reaction of an azide-modified antibody with a this compound-conjugated fluorescent dye.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • This compound conjugated to a fluorescent dye (e.g., DBCO-PEG3-FITC)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the this compound-dye in DMSO.

  • Click Reaction: Add a 1.5 to 3-fold molar excess of the this compound-dye to the azide-modified antibody in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove unreacted DBCO-dye by size-exclusion chromatography (SEC), dialysis, or using spin desalting columns.

Protocol 3: Azide Modification of Oligonucleotides

This protocol outlines the synthesis of an oligonucleotide with a 5'-azide modification.

Materials:

  • 5'-Bromohexyl Phosphoramidite

  • Standard oligonucleotide synthesis reagents

  • 0.5 M Sodium Azide and 0.5 M Sodium Iodide in anhydrous DMF

  • Concentrated ammonium hydroxide

  • Nuclease-free water

  • HPLC system for purification

Procedure:

  • Solid-Phase Synthesis: Perform standard automated solid-phase oligonucleotide synthesis. In the final coupling cycle, use the 5'-Bromohexyl Phosphoramidite.

  • On-Column Azide Substitution: After synthesis, pass the sodium azide/sodium iodide solution through the synthesis column and incubate at 55°C for 2 hours.

  • Washing: Wash the column thoroughly with DMF, followed by acetonitrile, and dry with argon or nitrogen.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Purification: Evaporate the ammonium hydroxide, resuspend the crude oligonucleotide in nuclease-free water, and purify by reverse-phase HPLC.

Protocol 4: Characterization of Fluorescently Labeled Biomolecules

Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

  • Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.

  • Calculate the molar concentration of the dye using its extinction coefficient.

  • The DOL is the molar ratio of the dye to the protein. An ideal DOL for antibodies is typically between 2 and 10.

Purity Analysis:

  • SDS-PAGE: Analyze the labeled protein to confirm the absence of aggregates and unreacted dye.

  • Size-Exclusion Chromatography (SEC-HPLC): Assess the purity and aggregation state of the labeled biomolecule.

  • Mass Spectrometry: Confirm the covalent attachment of the fluorescent label and determine the distribution of labeled species.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: Biomolecule Azide Modification cluster_1 Step 2: Fluorescent Dye DBCO Conjugation cluster_2 Step 3: Copper-Free Click Chemistry cluster_3 Step 4: Purification & Characterization a Biomolecule (Protein or Nucleic Acid) c Reaction: Amine or Phosphoramidite Chemistry a->c b Azide-NHS Ester or Azide-Phosphoramidite b->c d Azide-Modified Biomolecule c->d i SPAAC Reaction d->i Azide e Fluorescent Dye g Amine-Reactive Chemistry e->g f This compound f->g h DBCO-PEG3-Dye g->h h->i DBCO j Fluorescently Labeled Biomolecule i->j k Purification (SEC, Dialysis) j->k l Characterization (Spectroscopy, MS, SDS-PAGE) k->l

Caption: General experimental workflow for fluorescent labeling of biomolecules.

Signaling Pathway Example: EGFR Signaling

Fluorescently labeled antibodies targeting cell surface receptors like the Epidermal Growth Factor Receptor (EGFR) are crucial for studying their role in signaling pathways and for developing targeted therapies.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade ligand EGF Ligand egfr EGFR ligand->egfr Binds & Activates ab Fluorescently Labeled Anti-EGFR Antibody (DBCO-PEG3-Dye) ab->egfr Binds & allows visualization dimer Receptor Dimerization & Autophosphorylation egfr->dimer ras Ras dimer->ras pi3k PI3K dimer->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus akt Akt pi3k->akt akt->nucleus response Cellular Responses (Proliferation, Survival) nucleus->response

Caption: EGFR signaling pathway with fluorescently labeled antibody.

References

Synthesis of Peptide-DBCO-PEG3-Amine Conjugates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to functional moieties is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, advanced imaging agents, and sophisticated research tools. This application note provides a detailed protocol for the synthesis of peptide-DBCO-PEG3-amine conjugates. This process involves the covalent linkage of a peptide to a dibenzocyclooctyne (DBCO) group via a short, hydrophilic polyethylene glycol (PEG3) spacer, resulting in a conjugate with a terminal primary amine.

The DBCO moiety is a key component in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific ligation of the DBCO-tagged peptide to an azide-modified molecule in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] The inclusion of a PEG3 linker enhances the hydrophilicity of the conjugate, which can reduce aggregation and minimize non-specific binding.[3] The terminal amine provides a versatile handle for further functionalization, such as the attachment of fluorophores, radiolabels, or other bioactive molecules.

This document outlines the chemical strategy, a detailed experimental protocol, and methods for the purification and characterization of the final peptide-DBCO-PEG3-amine conjugate.

Chemical Pathway

The synthesis of a peptide-DBCO-PEG3-amine conjugate is typically achieved through the formation of a stable amide bond between a carboxyl group on the peptide and the primary amine of the DBCO-PEG3-amine linker. This reaction is most commonly facilitated by the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process can be summarized in two main steps:

  • Activation of the Peptide's Carboxyl Group: EDC reacts with a carboxyl group on the peptide (either the C-terminus or the side chain of an aspartic or glutamic acid residue) to form a highly reactive O-acylisourea intermediate.[4]

  • Amide Bond Formation: This unstable intermediate can react directly with the primary amine of the this compound linker. To improve reaction efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This semi-stable intermediate then readily reacts with the amine on the this compound to form a stable amide bond, yielding the desired conjugate.[4]

G cluster_workflow Synthesis Workflow Peptide Peptide with Carboxyl Group Activated_Peptide Activated Peptide (O-acylisourea or NHS-ester) Peptide->Activated_Peptide Activation EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->Activated_Peptide Conjugate Peptide-DBCO-PEG3-Amine Conjugate Activated_Peptide->Conjugate Conjugation DBCO_Linker This compound DBCO_Linker->Conjugate Purification Purification (e.g., RP-HPLC) Conjugate->Purification Characterization Characterization (e.g., MS, UV-Vis) Purification->Characterization Final_Product Purified Conjugate Characterization->Final_Product

Figure 1. Experimental workflow for the synthesis of peptide-DBCO-PEG3-amine conjugates.

Data Presentation

The efficiency of the conjugation reaction is dependent on several factors, including the pH, temperature, and molar ratios of the reactants. The following tables provide a summary of typical reaction parameters and expected outcomes for the synthesis of peptide-DBCO-PEG3-amine conjugates.

Table 1: Typical Reaction Parameters for Peptide Activation and Conjugation

ParameterRecommended RangeNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Molar Ratio (Peptide:EDC:NHS) 1 : 1.2-5 : 1.2-2A slight excess of EDC and NHS is used to drive the activation.
Molar Ratio (Activated Peptide:this compound) 1 : 1.5-10An excess of the DBCO linker can increase conjugation efficiency.
Activation Buffer 0.1 M MES, pH 4.5-6.0EDC chemistry is most effective in acidic conditions.
Conjugation Buffer PBS or HEPES, pH 7.2-8.0Amide bond formation is favored at neutral to slightly basic pH.
Activation Time 15-30 minutesIncubation at room temperature is typical for NHS-ester formation.
Conjugation Time 2 hours to overnightReaction can be performed at room temperature or 4°C.
Quenching Agent (Optional) 50-100 mM Tris-HCl or hydroxylamineUsed to quench any unreacted NHS esters.

Table 2: Purification and Characterization of Peptide-DBCO-PEG3-Amine Conjugates

MethodPurposeTypical Parameters/Expected Results
Reverse-Phase HPLC (RP-HPLC) Purification and Purity AssessmentC18 column with a water/acetonitrile gradient containing 0.1% TFA. Purity is determined by peak integration.
Size-Exclusion Chromatography (SEC) / Desalting Columns Removal of excess reagentsFor rapid buffer exchange and removal of small molecule impurities from larger peptides (>2 kDa).
Mass Spectrometry (ESI-MS or MALDI-TOF) Confirmation of ConjugationVerification of the mass increase corresponding to the addition of the this compound moiety.
UV-Vis Spectrophotometry Quantification and Degree of Labeling (DOL)The DBCO group has a characteristic absorbance at approximately 309 nm, while the peptide is measured at 280 nm.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a peptide-DBCO-PEG3-amine conjugate using EDC/NHS chemistry.

Materials and Reagents
  • Peptide containing at least one carboxyl group (C-terminus, Asp, or Glu)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification System: RP-HPLC with a C18 column, or appropriate desalting columns

  • Characterization Instruments: Mass spectrometer and UV-Vis spectrophotometer

Note: Avoid using amine-containing buffers such as Tris or glycine during the activation and conjugation steps as they will compete for reaction with the activated carboxyl groups.

Protocol: Peptide Conjugation
  • Reagent Preparation:

    • Peptide Solution: Prepare a stock solution of the peptide at a concentration of 1-10 mg/mL in the Activation Buffer.

    • This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Activator Solutions: Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous DMSO.

  • Activation of the Peptide's Carboxyl Group:

    • In a microcentrifuge tube, add the peptide solution.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the peptide.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the reactive NHS ester of the peptide.

  • Conjugation to this compound:

    • Adjust the pH of the activated peptide solution to 7.2-8.0 by adding the Conjugation Buffer.

    • Add a 1.5 to 10-fold molar excess of the this compound solution to the activated peptide solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking. The progress of the reaction can be monitored by LC-MS.

  • Quenching the Reaction (Optional):

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

Purification of the Conjugate

The purification method will depend on the properties of the peptide and the conjugate.

  • RP-HPLC: This is the most common and effective method for purifying peptide conjugates and resolving the labeled product from the unlabeled peptide and excess reagents. A C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used.

  • Desalting Columns: For peptides larger than 2 kDa, desalting spin columns can be used for rapid removal of small molecule byproducts and for buffer exchange.

Characterization and Storage
  • Confirmation of Conjugation:

    • Analyze the purified conjugate by mass spectrometry (ESI-MS or MALDI-TOF) to confirm the expected mass increase corresponding to the addition of the this compound linker.

  • Purity Assessment:

    • Assess the purity of the final conjugate using analytical RP-HPLC.

  • Quantification and Degree of Labeling (DOL):

    • The concentration of the conjugate can be determined by UV-Vis spectrophotometry. The degree of labeling can be estimated by comparing the absorbance of the peptide (at 280 nm, if it contains Trp or Tyr residues) and the DBCO group (at ~309 nm).

  • Storage:

    • Store the purified, lyophilized peptide-DBCO-PEG3-amine conjugate at -20°C or -80°C, protected from light.

Applications

Peptide-DBCO-PEG3-amine conjugates are versatile tools in research and drug development. The DBCO moiety allows for subsequent conjugation to azide-modified molecules through copper-free click chemistry. The terminal amine can be used for further modifications. Some key applications include:

  • Targeted Drug Delivery: The peptide can act as a targeting ligand, and the DBCO or amine group can be used to attach a therapeutic payload.

  • PROTACs and Molecular Glues: The bifunctional nature of the conjugate can be utilized in the synthesis of proteolysis-targeting chimeras (PROTACs).

  • Molecular Imaging: The conjugate can be linked to imaging agents such as fluorophores or radiolabels for in vitro and in vivo tracking.

  • Biomaterial Functionalization: Immobilization of peptides onto surfaces or hydrogels for applications in biosensors and tissue engineering.

By following this detailed protocol, researchers can reliably synthesize and characterize high-quality peptide-DBCO-PEG3-amine conjugates for a wide range of applications.

References

Application Notes and Protocols: DBCO-PEG3-Amine in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DBCO-PEG3-amine in the formation of hydrogels for various biomedical applications, including drug delivery and tissue engineering. The protocols detailed below are based on established methodologies utilizing copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

Introduction

This compound is a heterobifunctional linker that plays a crucial role in the synthesis of biocompatible hydrogels. It incorporates a dibenzocyclooctyne (DBCO) group, which reacts with azide-functionalized molecules via SPAAC, a highly efficient and bioorthogonal click chemistry reaction. The primary amine group allows for conjugation to other molecules, although for hydrogel network formation, multi-arm PEG structures functionalized with DBCO are more commonly employed. The polyethylene glycol (PEG) spacer enhances hydrophilicity and biocompatibility.[1]

Hydrogels formed using DBCO-functionalized PEG and azide-functionalized crosslinkers offer significant advantages, including formation under physiological conditions without the need for a toxic copper catalyst, making them ideal for encapsulating cells and biologics.[2][3] The mechanical properties and degradation of these hydrogels can be tuned to suit specific applications.[4]

Mechanism of Hydrogel Formation

The formation of these hydrogels relies on the principles of click chemistry. Specifically, the DBCO group on a multi-arm PEG molecule reacts with an azide group on a crosslinking molecule (e.g., a di-azide functionalized PEG) to form a stable triazole linkage. When multi-arm precursors are used, a three-dimensional polymer network is formed, which entraps water and forms the hydrogel.

Hydrogel_Formation_Mechanism cluster_reactants Reactants cluster_reaction SPAAC Click Chemistry cluster_product Product Multi_arm_PEG_DBCO Multi-arm PEG-DBCO Reaction Spontaneous Reaction (Physiological Conditions) Multi_arm_PEG_DBCO->Reaction DBCO group Azide_Crosslinker Azide-functionalized Crosslinker Azide_Crosslinker->Reaction Azide group Hydrogel_Network Crosslinked Hydrogel Network Reaction->Hydrogel_Network Triazole Linkage Formation

Caption: SPAAC mechanism for hydrogel formation.

Applications

The biocompatibility and tunable nature of DBCO-PEG based hydrogels make them suitable for a range of applications:

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, protecting them from degradation and enabling sustained release.[5] The release kinetics can be controlled by modifying the hydrogel's crosslinking density.

  • Tissue Engineering Scaffolds: These hydrogels can mimic the extracellular matrix, providing a scaffold for cell adhesion, proliferation, and differentiation. Bioactive molecules like peptides can be incorporated to enhance cellular interactions.

  • 3D Cell Culture: The ability to form hydrogels in the presence of living cells allows for their encapsulation in a 3D environment that more closely resembles native tissue than traditional 2D culture.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on DBCO-PEG based hydrogels.

ParameterValueCrosslinkerPolymer ConcentrationReference
Gelation Time 7.28 ± 1.08 minutesPEG-2-Azide1.5 mM 8-arm PEG-DBCO
9.04 ± 0.33 minutesPEG-2-Azide1.5 mM 8-arm PEG-DBCO
< 15 minutesDNA-bisazide4-arm PEG-DBCO
Storage Modulus (G') ~1000 PaPEG-2-Azide1.5 mM 8-arm PEG-DBCO
Varies with crosslinker concentration4-arm PEG-azide20 mg/mL HA-DBCO
Mesh Size (ξ) 19 nmPEG-2-Azide1.5 mM 8-arm PEG-DBCO
Pore Size 10-50 µm0.25 and 0.5 x 10⁻³ M 4-arm PEG-azide20 mg/mL HA-DBCO
Nanometer range1 x 10⁻³ M 4-arm PEG-azide20 mg/mL HA-DBCO

Experimental Protocols

Protocol 1: Synthesis of Multi-arm PEG-DBCO

This protocol describes the functionalization of a multi-arm PEG-amine with DBCO.

Materials:

  • 8-arm PEG-amine (e.g., 40 kDa)

  • DBCO-acid or DBCO-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (if using DBCO-acid)

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Dissolve the 8-arm PEG-amine in anhydrous DMF.

  • If using DBCO-acid, add EDC and NHS to the DBCO-acid in a separate flask with anhydrous DMF to pre-activate the carboxylic acid.

  • Add the DBCO-acid (or DBCO-NHS ester) solution to the PEG-amine solution. A molar excess of the DBCO reagent is typically used.

  • Allow the reaction to proceed overnight at room temperature, protected from light.

  • Remove the DMF under reduced pressure.

  • Dissolve the crude product in deionized water.

  • Dialyze the solution against deionized water for 48 hours to remove unreacted starting materials and byproducts.

  • Lyophilize the purified product to obtain the multi-arm PEG-DBCO as a white powder.

  • Characterize the product using ¹H-NMR to confirm the presence of DBCO protons and determine the degree of functionalization.

Protocol 2: Hydrogel Formation via SPAAC

This protocol details the formation of a hydrogel by reacting the synthesized multi-arm PEG-DBCO with an azide-functionalized crosslinker.

Hydrogel_Formation_Workflow Start Start Prepare_PEG_DBCO Prepare Multi-arm PEG-DBCO Solution Start->Prepare_PEG_DBCO Prepare_Crosslinker Prepare Azide-Crosslinker Solution Start->Prepare_Crosslinker Mix_Solutions Mix Precursor Solutions Prepare_PEG_DBCO->Mix_Solutions Prepare_Crosslinker->Mix_Solutions Incubate Incubate at 37°C Mix_Solutions->Incubate Gelation Hydrogel Formation Incubate->Gelation Characterize Characterize Hydrogel Gelation->Characterize End End Characterize->End

Caption: Experimental workflow for hydrogel formation.

Materials:

  • Multi-arm PEG-DBCO (from Protocol 1)

  • Azide-functionalized crosslinker (e.g., PEG-diazide)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the multi-arm PEG-DBCO in PBS.

  • Prepare a stock solution of the azide-functionalized crosslinker in PBS.

  • To induce gelation, mix the two solutions at the desired final concentrations. For example, a final concentration of 1.5 mM 8-arm PEG-DBCO and 4.99 mM PEG-2-Azide can be used.

  • Briefly vortex the mixed solution and immediately cast it into the desired mold or well plate.

  • Incubate at 37°C to allow for gelation. Gelation time can be monitored visually by tilting the container to see if the solution still flows.

Protocol 3: Characterization of Hydrogel Properties

A. Rheological Analysis

Rheology is used to determine the mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), and to measure the gelation time.

Procedure:

  • Prepare the hydrogel precursor solutions as described in Protocol 2.

  • Immediately after mixing, place the solution onto the plate of a rheometer.

  • Perform a time sweep experiment at a constant frequency and strain to monitor the evolution of G' and G'' over time.

  • The gelation point is typically defined as the time at which G' becomes greater than G''.

B. Swelling Ratio Measurement

The swelling ratio indicates the hydrogel's capacity to absorb and retain water.

Procedure:

  • Prepare a hydrogel of a known initial weight (W_initial).

  • Immerse the hydrogel in PBS at 37°C.

  • At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).

  • Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio is calculated as: (W_swollen - W_initial) / W_initial.

C. In Vitro Drug Release Study

This protocol outlines a method for studying the release of an encapsulated drug from the hydrogel.

Drug_Delivery_Application cluster_loading Drug Loading cluster_release Drug Release Drug_Solution Drug Solution Mix Mix Drug_Solution->Mix Hydrogel_Precursors Hydrogel Precursors Hydrogel_Precursors->Mix Drug_Loaded_Hydrogel Drug-Loaded Hydrogel Mix->Drug_Loaded_Hydrogel Release_Medium Place in Release Medium (e.g., PBS) Drug_Loaded_Hydrogel->Release_Medium Incubate_Sample Incubate and Sample at Time Intervals Release_Medium->Incubate_Sample Quantify_Drug Quantify Released Drug (e.g., HPLC, UV-Vis) Incubate_Sample->Quantify_Drug

Caption: Workflow for a drug delivery application.

Procedure:

  • Drug Loading: Dissolve the therapeutic agent in the azide-crosslinker solution before mixing it with the PEG-DBCO solution.

  • Hydrogel Formation: Form the drug-loaded hydrogel as described in Protocol 2.

  • Release Study:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) in a shaking incubator at 37°C.

    • At predetermined time intervals, collect a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released over time.

Troubleshooting and Considerations

  • Incomplete Gelation: This may be due to inaccurate concentrations of precursor solutions, degradation of reactive moieties, or steric hindrance. Ensure accurate measurements and use fresh reagents.

  • Rapid Gelation: If gelation is too fast for the intended application (e.g., cell encapsulation), the concentration of the precursor solutions can be lowered to slow down the reaction kinetics.

  • Biocompatibility: While PEG is generally considered biocompatible, it is essential to ensure the complete removal of any unreacted reagents or solvents through dialysis.

  • Sterilization: For cell culture and in vivo applications, all solutions and materials should be sterile. Precursor solutions can be filter-sterilized before mixing.

References

Application Notes and Protocols for DBCO-PEG3-Amine in Oligonucleotide Linking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO (Dibenzocyclooctyne) functionalized linkers, specifically focusing on the principles of using DBCO-PEG3-amine for the covalent modification of oligonucleotides. The primary application detailed is the highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "click chemistry" for linking oligonucleotides to other molecules.[1][2][3][4]

Introduction

The conjugation of oligonucleotides to various molecules such as peptides, proteins, antibodies, and fluorescent dyes is a cornerstone of modern biotechnology and drug development.[1] These conjugates are pivotal in applications ranging from diagnostics and therapeutics to fundamental biological research. Copper-free click chemistry, particularly SPAAC, has emerged as a robust and versatile method for bioconjugation. This reaction occurs between a DBCO group and an azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.

This compound is a heterobifunctional linker that contains a DBCO moiety for catalyst-free click chemistry and a primary amine for conjugation to other molecules. The inclusion of a hydrophilic triethylene glycol (PEG3) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.

This document outlines the protocols for the two primary strategies for linking oligonucleotides using a this compound linker system:

  • Post-synthetic conjugation of an amine-modified oligonucleotide with a DBCO-NHS ester. This is the most common and straightforward method.

  • Activation of the amine on this compound for reaction with a modified oligonucleotide.

Principle of the Method: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of the conjugation strategy is the SPAAC reaction. The high ring strain of the cyclooctyne in the DBCO group drives a [3+2] cycloaddition with an azide, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and can be performed under mild, aqueous conditions, making it ideal for working with sensitive biomolecules like oligonucleotides. The reaction is highly efficient, often proceeding to near-quantitative yields.

Data Presentation

The following tables summarize key quantitative parameters for the conjugation reactions.

Table 1: Recommended Reaction Conditions for DBCO-NHS Ester Conjugation to Amine-Modified Oligonucleotides

ParameterRecommended ValueNotes
Oligonucleotide Concentration 1-5 mMHigher concentrations can improve reaction efficiency.
DBCO-NHS Ester Molar Excess 5- to 20-foldA higher excess is recommended for more dilute oligonucleotide solutions.
Reaction Buffer Amine-free buffer, pH 7-9e.g., Phosphate Buffered Saline (PBS), Borate buffer, or Bicarbonate buffer.
Reaction Temperature Room Temperature (20-25°C) or 4°CReactions are efficient at a range of temperatures from 4°C to 37°C.
Reaction Time 2-4 hours to overnightLonger incubation times can improve yield.

Table 2: Typical Post-Synthesis Conjugation Yields for DBCO-Oligonucleotides

Oligonucleotide Synthesis ScaleExpected Yield (nmol)
50 nmol~ 2
200 nmol~ 5
1 µmol~ 16
10 µmol~ 150
Yields are estimates and can be influenced by factors such as oligonucleotide length and purification method. Data adapted from Gene Link.

Table 3: SPAAC Reaction Parameters for DBCO-Oligonucleotide Conjugation to Azide-Modified Molecules

ParameterRecommended ValueNotes
Molar Ratio (DBCO-Oligo : Azide-Molecule) 1 : 1.5 to 1 : 3An excess of the less precious component is recommended.
Reaction Temperature 4°C to 37°CThe reaction is typically faster at higher temperatures.
Reaction Time 4-12 hoursCan be extended to improve conjugation efficiency.

Experimental Protocols

Protocol 1: Conjugation of a DBCO-NHS Ester to an Amine-Modified Oligonucleotide

This protocol describes the covalent attachment of a DBCO moiety to an oligonucleotide bearing a primary amine.

Materials:

  • Amine-modified oligonucleotide, lyophilized

  • DBCO-PEG-NHS Ester (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Glen Gel-Pak™) or HPLC system for purification

Procedure:

  • Preparation of Amine-Modified Oligonucleotide:

    • Dissolve the lyophilized amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.

  • Preparation of DBCO-PEG-NHS Ester Solution:

    • Important: The NHS ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a concentration of ~10-20 mM (e.g., 5.2 mg in 60 µL for DBCO-sulfo-NHS).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the oligonucleotide solution.

    • Vortex the mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching of the Reaction (Optional):

    • To quench the reaction and hydrolyze any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the DBCO-Oligonucleotide Conjugate:

    • Remove the unreacted DBCO-PEG-NHS ester and byproducts using a desalting column following the manufacturer's protocol.

    • For the highest purity, reverse-phase High-Performance Liquid Chromatography (HPLC) is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated amino-modified oligonucleotide due to the hydrophobicity of the DBCO group.

  • Quantification and Quality Control:

    • Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.

    • The success of the conjugation can be confirmed by mass spectrometry.

Protocol 2: SPAAC Reaction of a DBCO-Oligonucleotide with an Azide-Modified Molecule

This protocol outlines the copper-free click reaction between the purified DBCO-oligonucleotide and a molecule containing an azide group.

Materials:

  • Purified DBCO-oligonucleotide from Protocol 1

  • Azide-modified molecule (e.g., peptide, protein, fluorescent dye)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-oligonucleotide and the azide-modified molecule in the Reaction Buffer.

    • A 1.5- to 3-fold molar excess of the DBCO-labeled molecule to the azide-containing molecule is recommended to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction time can be extended for higher efficiency.

  • Purification of the Final Conjugate:

    • The purification method will depend on the properties of the final conjugate. Methods such as dialysis, size-exclusion chromatography (SEC), or HPLC can be employed to remove any unreacted starting materials.

  • Characterization:

    • Analyze the final conjugate using appropriate techniques such as SDS-PAGE (for protein conjugates), UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation.

Visualizations

experimental_workflow Experimental Workflow for Oligonucleotide Conjugation cluster_prep Reagent Preparation cluster_conjugation DBCO Conjugation cluster_purification1 Purification cluster_spaac SPAAC Reaction cluster_purification2 Final Purification cluster_final Final Product Oligo Amine-Modified Oligonucleotide Reaction1 Mix Oligo and DBCO-NHS (pH 8.5, RT, 2-4h) Oligo->Reaction1 DBCO_NHS DBCO-PEG-NHS Ester DBCO_NHS->Reaction1 Purify1 Desalting / HPLC Reaction1->Purify1 Reaction2 Mix DBCO-Oligo and Azide (PBS, RT, 4-12h) Purify1->Reaction2 Azide_Molecule Azide-Modified Molecule Azide_Molecule->Reaction2 Purify2 SEC / HPLC Reaction2->Purify2 Final_Product Oligonucleotide Conjugate Purify2->Final_Product spaac_pathway Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Pathway DBCO_Oligo DBCO-Oligonucleotide Transition_State [3+2] Cycloaddition Transition State DBCO_Oligo->Transition_State Strain-Promoted Azide_Molecule Azide-Modified Molecule Azide_Molecule->Transition_State Triazole_Conjugate Stable Triazole-Linked Oligonucleotide Conjugate Transition_State->Triazole_Conjugate No Copper Catalyst

References

Troubleshooting & Optimization

Technical Support Center: Improving DBCO-PEG3-Amine Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG3-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional linker used in bioconjugation.[1] Its primary application is to introduce a DBCO (dibenzocyclooctyne) group onto a molecule of interest that contains a reactive carboxyl group or has been functionalized with an amine-reactive moiety like an NHS ester. The DBCO group can then participate in a copper-free click chemistry reaction, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-containing molecule.[2] The PEG3 (triethylene glycol) spacer is hydrophilic, which helps to reduce aggregation, minimize steric hindrance, and improve the solubility of the resulting conjugate.[1]

Q2: How does the amine group on this compound react with my target molecule?

A2: The primary amine (-NH2) on this compound is a nucleophile that can react with various electrophilic functional groups on your target molecule. The two most common methods are:

  • Reaction with an N-Hydroxysuccinimide (NHS) ester: If your target molecule has been activated with an NHS ester, the amine group of this compound will attack the ester, forming a stable amide bond. This is a very common and efficient method for labeling proteins and other biomolecules.[3][4]

  • Reaction with a carboxylic acid using EDC and NHS: If your target molecule has a carboxylic acid (-COOH) group, you can use carbodiimide chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to activate the carboxyl group. The activated carboxyl group then readily reacts with the amine of this compound to form an amide bond.

Q3: What are the optimal pH conditions for conjugating this compound?

A3: The optimal pH for the reaction of the amine on this compound with an NHS ester is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point to balance the reactivity of the amine group and the stability of the NHS ester. Below pH 7.2, the amine group will be protonated (-NH3+), making it a poor nucleophile and reducing the reaction efficiency. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower your conjugation yield. For EDC/NHS chemistry, the activation of the carboxyl group is most efficient at a lower pH (around 4.5-6.0), while the subsequent reaction with the amine is favored at a pH of 7.2-7.5.

Q4: How should I store and handle this compound?

A4: this compound should be stored at -20°C, protected from moisture and light. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the reagent. For creating stock solutions, use anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester: The NHS ester on your target molecule is sensitive to moisture and can hydrolyze, rendering it unreactive.Ensure all reagents, solvents, and equipment are anhydrous. Prepare the NHS ester solution immediately before use in anhydrous DMSO or DMF.
Incorrect buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5 for NHS ester reactions.Verify the pH of your reaction buffer. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers.
Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that will compete with this compound for reaction with the NHS ester.Perform a buffer exchange to an amine-free buffer (e.g., PBS, HEPES, Borate) before starting the conjugation.
Low reactant concentrations: Dilute solutions can favor the hydrolysis of the NHS ester over the desired conjugation reaction.Increase the concentration of your target molecule and/or this compound. A typical protein concentration is 1-10 mg/mL.
Steric hindrance: The reactive site on your target molecule may be sterically inaccessible to the this compound.Consider increasing the reaction time or temperature (if your molecules are stable). Using a linker with a longer PEG chain might also help overcome steric hindrance.
High Background or Non-Specific Binding Excess unreacted this compound: If not removed, the excess linker can lead to non-specific interactions in downstream applications.Purify the conjugate using methods like dialysis, size-exclusion chromatography (SEC), or HPLC to remove unreacted reagents.
Aggregation of the conjugate: The conjugation process can sometimes lead to the aggregation of the labeled molecule.Optimize the molar ratio of this compound to your target molecule. Perform small-scale pilot reactions to find the optimal ratio. The PEG3 spacer is designed to minimize this, but high degrees of labeling can still be an issue.
Inconsistent Results Between Batches Variability in the degree of labeling: Inconsistent reaction conditions can lead to different numbers of DBCO molecules being attached per target molecule.Carefully control all reaction parameters, including pH, temperature, reaction time, and molar ratios of reactants.
Degradation of this compound during storage: Improper storage can lead to the degradation of the reagent.Store this compound at -20°C, protected from moisture and light. Allow the vial to warm to room temperature before opening.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful this compound conjugation.

Table 1: Recommended Reaction Conditions for this compound Conjugation to an NHS Ester

ParameterRecommended Range/ValueCitation(s)
pH 7.2 - 8.5 (8.3-8.5 is often optimal)
Temperature 4°C to Room Temperature (25°C)
Reaction Time 30 minutes to 4 hours (can be extended to overnight at 4°C)
Buffer Amine-free buffers (e.g., PBS, Bicarbonate, HEPES, Borate)
This compound Solvent Anhydrous DMSO or DMF
Molar Ratio (Linker:Molecule) 5 to 20-fold molar excess of this compound to the target molecule is a common starting point. Titration is recommended for optimization.

Table 2: Recommended Buffers for NHS Ester Chemistry

Compatible BuffersBuffers to AvoidCitation(s)
Phosphate-Buffered Saline (PBS)Tris-based buffers (e.g., TBS)
Sodium Bicarbonate (0.1 M, pH 8.3-8.5)Glycine-containing buffers
Borate Buffer (50 mM, pH 8.5)Buffers with any primary amines
HEPES Buffer (pH 7.2-8.5)Buffers containing ammonium ions

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS-Activated Protein

This protocol describes a general procedure for labeling a protein that has been functionalized with an NHS ester.

Materials:

  • NHS-activated protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Ensure your NHS-activated protein is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal molar ratio should be determined empirically for your specific protein.

  • Quench the Reaction (Optional): To quench any unreacted NHS ester groups on the protein, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching buffer components by passing the reaction mixture through a size-exclusion chromatography column.

Protocol 2: Two-Step Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS

This protocol outlines the activation of a carboxyl group-containing molecule and subsequent conjugation to this compound.

Materials:

  • Carboxylic acid-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • This compound

  • Anhydrous DMSO

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., SEC or RP-HPLC)

Procedure:

  • Prepare Reagents: Dissolve the carboxylic acid-containing molecule in the Activation Buffer. Prepare 10 mM stock solutions of EDC and NHS in anhydrous DMSO immediately before use. Dissolve this compound in the Coupling Buffer.

  • Activation of Carboxylic Acid: Add EDC and NHS to the solution of your carboxylic acid-containing molecule. A typical starting point is a 2 mM final concentration of EDC and a 5 mM final concentration of NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Adjust the pH of the activated molecule solution to 7.2-7.5 by adding Coupling Buffer. Immediately add a 1.5 to 5-fold molar excess of the this compound solution. Allow the reaction to proceed for 2 hours at room temperature.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench the reaction. Incubate for 15 minutes at room temperature.

  • Purification and Analysis: Purify the conjugate using an appropriate chromatography method to remove unreacted reagents and byproducts. Analyze the final product to confirm successful conjugation.

Visualizations

experimental_workflow_nhs cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification NHS_Protein NHS-Activated Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Mix Reactants (5-20x molar excess of amine) NHS_Protein->Mix DBCO_Amine This compound in Anhydrous DMSO/DMF DBCO_Amine->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench (Optional) (Tris or Glycine) Incubate->Quench Purify Purify (Size-Exclusion Chromatography) Quench->Purify Final_Product DBCO-Labeled Product Purify->Final_Product

Caption: Workflow for conjugating this compound to an NHS-activated molecule.

troubleshooting_logic Start Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH or change buffer Check_pH->Adjust_pH No Check_Reagents Are reagents fresh & anhydrous? Check_Buffer->Check_Reagents Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Ratio Is molar ratio optimized? Check_Reagents->Check_Ratio Yes New_Reagents Prepare fresh reagents Check_Reagents->New_Reagents No Titrate_Ratio Titrate molar ratio Check_Ratio->Titrate_Ratio No Success Improved Yield Check_Ratio->Success Yes Adjust_pH->Start Buffer_Exchange->Start New_Reagents->Start Titrate_Ratio->Start

Caption: Troubleshooting logic for low this compound conjugation yield.

References

impact of pH on DBCO-PEG3-amine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed technical support for researchers, scientists, and drug development professionals using DBCO-PEG3-amine. It covers the critical impact of pH on the reactivity and stability of this reagent, offering troubleshooting advice and frequently asked questions to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the DBCO group of this compound with an azide?

A1: The strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click" reaction is efficient over a broad pH range.[1] For applications involving sensitive biomolecules like proteins, a pH range of 7 to 9 is recommended to balance reaction efficiency with biomolecule stability.[2][3] While the reaction can proceed outside this range, higher pH values can increase reaction rates, but may also risk degrading the target molecule.[4][5]

Q2: How does pH affect the stability of the DBCO group itself?

A2: The DBCO group is sensitive to acidic conditions and should not be subjected to a pH below 5, as this can cause acid-mediated degradation or rearrangement. It is relatively stable at neutral to basic pH. For short-term storage of working solutions (up to 48 hours), a buffer at pH 7.4 stored at 4°C is optimal.

Q3: I want to conjugate a molecule to the primary amine of this compound. What is the ideal pH for this reaction?

A3: To react the primary amine, it must be in its deprotonated, nucleophilic state (-NH2). This is favored at a pH above the amine's pKa. For conjugating molecules like NHS esters to the amine of this compound, a pH range of 7 to 9 is recommended. Using a buffer with a pH of 8.0-8.5 can further enhance the reactivity of NHS esters with the primary amine. At acidic pH, the amine will be protonated (-NH3+) and unreactive toward electrophiles.

Q4: What buffers should I use for my conjugation reactions?

A4: For the SPAAC reaction (DBCO with azide), common choices include PBS, HEPES, borate, or carbonate/bicarbonate buffers within a pH of 7-9. Some studies have shown that HEPES buffer may result in higher reaction rates compared to PBS at the same pH. Crucially, if you are performing a reaction involving an NHS ester, you must avoid buffers containing primary amines, such as Tris or glycine, as they will compete in the reaction. Also, never use buffers containing sodium azide, as it will react directly with the DBCO group.

Q5: My reaction yield is low. Could pH be the problem?

A5: Yes, incorrect pH is a common cause of low conjugation yield. If the pH is too low (e.g., < 6.5), the DBCO group may be unstable, or if you are targeting the amine, it will be protonated and unreactive. If the pH is too high, it could lead to the degradation of your biomolecule or hydrolysis of other reactive groups like NHS esters. Verifying that your reaction buffer is within the optimal pH 7-9 range is a critical first troubleshooting step.

Data Presentation

Table 1: General pH Recommendations for this compound Reactions
Reaction TypeTarget Functional GroupRecommended pH RangeOptimal Starting pHKey Considerations
SPAAC (Click Reaction) DBCO group (reacting with azide)7.0 - 9.07.4Balances reaction rate with biomolecule stability. Higher pH can increase rate but may harm sensitive molecules. Avoid azide in buffers.
Amine Acylation Primary Amine (reacting with NHS ester, etc.)7.0 - 9.08.0 - 8.5The amine must be deprotonated to be nucleophilic. Avoid buffers containing primary amines (e.g., Tris, Glycine).
Table 2: Aqueous Stability of DBCO Moiety

This table provides an overview of DBCO stability under various conditions. Data is illustrative and stability should be confirmed for critical applications.

pHTemperature (°C)Incubation Time (hours)Estimated % Intact ReagentNotes
5.025°C2485 - 90%Potential for slow acid-mediated degradation of the DBCO group. Avoid pH < 5.
7.4 (PBS)4°C48>95%Optimal condition for short-term storage of working solutions.
7.4 (PBS)25°C2490 - 95%Good stability for most standard room-temperature reaction protocols.
7.4 (PBS)37°C2480 - 85%Higher temperatures can accelerate the degradation of the DBCO moiety.
8.525°C2490 - 95%The DBCO group is generally stable at this pH.

Troubleshooting Guides

Issue 1: Low or No Yield in SPAAC (DBCO + Azide) Reaction

Possible CauseRecommended Solution
Suboptimal pH Verify the pH of your reaction buffer is within the 7.0-9.0 range. If yield is still low, consider performing a small-scale pH screen from pH 6.5 to 8.5.
DBCO Reagent Degradation Ensure that the this compound was never exposed to acidic conditions (pH < 5). Prepare aqueous working solutions fresh for each experiment. Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C.
Incorrect Buffer Composition Confirm that your buffer does not contain sodium azide, which will consume the DBCO reagent.
Low Reagent Concentration SPAAC reactions are more efficient at higher concentrations. If possible, increase the concentration of your reactants.

Issue 2: Poor Yield When Labeling a Molecule with this compound

Possible CauseRecommended Solution
Incorrect pH for Amine Reactivity Ensure the reaction pH is between 7.0 and 9.0 to deprotonate the primary amine for nucleophilic attack. A pH of 8.0-8.5 is often optimal for reactions with NHS esters.
Competing Amines in Buffer If using NHS ester chemistry, ensure your buffer is free of primary amines (e.g., Tris, glycine). Use PBS or HEPES instead.
Hydrolysis of Activating Group If reacting the amine with an NHS-ester-activated molecule, remember that NHS esters are moisture-sensitive and can hydrolyze, especially at higher pH. Prepare solutions immediately before use.

Visualizations

SPAAC_Pathway cluster_reactants Reactants DBCO This compound Product Stable Triazole Linkage DBCO->Product + Azide Azide-Containing Molecule Azide->Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Experimental_Workflow prep_reagents 1. Prepare Reactants (e.g., Azide-Protein in PBS pH 7.4) add_dbco 2. Add this compound (1.5-3 molar excess) prep_reagents->add_dbco incubate 3. Incubate Reaction (4-12h at RT or 4°C) add_dbco->incubate purify 4. Purify Conjugate (e.g., SEC or Dialysis) incubate->purify analyze 5. Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for SPAAC bioconjugation.

Troubleshooting_Logic node_sol node_sol start Low Conjugation Yield? check_ph Is pH within 7.0-9.0 range? start->check_ph check_stability Were reagents handled under non-degrading conditions? check_ph->check_stability Yes solution_ph Adjust buffer pH to 7.4-8.5 and repeat experiment. check_ph->solution_ph No check_buffer Does buffer contain competing reagents (amines, azides)? check_stability->check_buffer Yes solution_stability Prepare fresh reagents. Avoid pH < 5 for DBCO. check_stability->solution_stability No optimize Consider optimizing concentration or incubation time check_buffer->optimize No solution_buffer Use appropriate buffer. (e.g., PBS or HEPES) check_buffer->solution_buffer Yes

Caption: Troubleshooting decision tree for low conjugation yield.

Experimental Protocols

Protocol 1: General Procedure for DBCO-Azide SPAAC Reaction

This protocol describes a general method for conjugating an azide-containing protein with this compound.

  • Buffer Preparation : Prepare a suitable reaction buffer, such as 1X PBS (Phosphate-Buffered Saline) at pH 7.4. Ensure the buffer is free of any azide salts.

  • Protein Preparation : Dissolve your azide-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • This compound Preparation : Shortly before use, dissolve this compound in an anhydrous water-miscible solvent like DMSO or DMF to create a 10 mM stock solution.

  • Reaction Setup : Add a 1.5 to 3 molar excess of the this compound solution to your azide-containing protein solution. If protein solubility is a concern, ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 15-20%.

  • Incubation : Incubate the reaction mixture for 4-12 hours at room temperature (20-25°C) or overnight at 4°C. Longer incubation times may improve yield, especially for dilute samples.

  • Purification : Remove excess, unreacted this compound and purify the final protein conjugate using a suitable method such as size-exclusion chromatography (SEC), desalting columns, or dialysis.

Protocol 2: Conjugating this compound to a Carboxylic Acid using EDC/NHS

This protocol details how to attach this compound to a molecule containing a carboxylic acid (e.g., a protein or small molecule) by first activating the carboxyl group.

  • Buffer Preparation : Prepare two amine-free buffers.

    • Activation Buffer : MES buffer (100 mM, pH 5.0-6.0).

    • Conjugation Buffer : PBS (100 mM, pH 7.2-8.0).

  • Carboxyl Activation :

    • Dissolve the carboxyl-containing molecule in the Activation Buffer.

    • Add a 10-fold molar excess of both N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation :

    • Immediately after activation, either exchange the buffer to the Conjugation Buffer (pH 7.2-8.0) using a desalting column or increase the pH of the reaction mixture by adding a concentrated phosphate buffer.

    • Add a 1.5 to 5-fold molar excess of this compound to the activated molecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification :

    • Quench any unreacted NHS esters by adding a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubating for 15 minutes.

    • Purify the final DBCO-labeled conjugate using an appropriate method like dialysis, SEC, or HPLC to remove unreacted reagents.

References

how to increase the solubility of DBCO-PEG3-amine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DBCO-PEG3-Amine Conjugates

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a heterobifunctional linker molecule commonly used in bioconjugation, specifically in copper-free click chemistry.[1][2] It comprises a hydrophobic dibenzocyclooctyne (DBCO) group, a hydrophilic polyethylene glycol (PEG3) spacer, and a primary amine group. The PEG3 spacer is incorporated to enhance the molecule's hydrophilicity and reduce aggregation.[3][4] However, the presence of the hydrophobic DBCO moiety can lead to limited solubility in aqueous solutions.[5] This molecule is readily soluble in several organic solvents.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. For bioconjugation reactions that are performed in aqueous buffers, it is highly recommended to first dissolve the this compound in a water-miscible organic solvent like DMSO or DMF.

Q3: My solution containing this compound in an aqueous buffer is cloudy. Is this normal?

A3: Yes, it is not uncommon for a reaction mixture containing DBCO-PEG reagents to appear cloudy, especially at the beginning of the reaction. This is due to the low aqueous solubility of the DBCO group. In many cases, the solution will become clearer as the conjugation reaction progresses and the this compound is incorporated into the target molecule.

Q4: What is the recommended pH for working with this compound in aqueous solutions?

A4: For reactions involving the primary amine of this compound, a pH range of 7 to 9 is generally recommended to ensure the amine is deprotonated and thus more nucleophilic. It is crucial to avoid buffers that contain primary amines, such as Tris or glycine, as these will compete with the desired reaction. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.

Q5: How should I store my this compound and its stock solutions?

A5: Solid this compound should be stored at -20°C, protected from light and moisture. For stock solutions, it is best to dissolve the compound in an anhydrous water-miscible organic solvent such as DMSO or DMF. These stock solutions can typically be stored at -20°C for a limited time, though it is always recommended to prepare fresh solutions for optimal reactivity. Aqueous working solutions should be prepared immediately before use.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound conjugates.

Problem 1: this compound conjugate precipitates out of aqueous buffer.
Potential Cause Recommended Solution
Low Aqueous Solubility The hydrophobic DBCO group can cause the molecule to have limited solubility in purely aqueous solutions.
Use a Co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Then, add this stock solution dropwise to your aqueous reaction buffer with gentle vortexing.
High Concentration of Organic Solvent While a co-solvent is helpful, a high percentage in the final reaction volume (typically >10-15%) can cause precipitation of proteins or other biomolecules.
Optimize Co-solvent Percentage: Aim to keep the final concentration of the organic co-solvent in your reaction mixture below 10%. Perform small-scale pilot experiments to determine the optimal co-solvent percentage for your specific system.
Incorrect pH The protonation state of the amine group can affect solubility. At acidic pH, the amine will be protonated, which can alter its solubility characteristics.
Adjust Buffer pH: Ensure your reaction buffer is within the recommended pH range of 7-9 for reactions involving the amine group.
Aggregation The conjugate itself may be prone to aggregation, especially at high concentrations.
Modify Incubation Conditions: Try incubating the reaction at a lower temperature (e.g., 4°C) for a longer period. Gentle agitation during incubation can also help prevent aggregation.
Problem 2: The bioconjugation reaction is inefficient or fails.
Potential Cause Recommended Solution
Poor Solubility of Reagents If the this compound is not fully dissolved, its effective concentration in the reaction is reduced, leading to poor reaction efficiency.
Ensure Complete Dissolution: Visually inspect your stock solution to ensure the this compound is fully dissolved in the organic co-solvent before adding it to the reaction buffer. Gentle warming or sonication may aid dissolution in the organic solvent.
Incompatible Buffer The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the intended reaction of the this compound. Azide-containing buffers should also be avoided as they will react with the DBCO group.
Use a Non-Reactive Buffer: Switch to a buffer that does not contain primary amines or azides, such as PBS, HEPES, or a carbonate/bicarbonate buffer.
Hydrolysis of Reagents If working with an NHS ester-activated molecule to react with the amine of this compound, the NHS ester is susceptible to hydrolysis in aqueous solutions.
Prepare Fresh Solutions: Always prepare stock solutions of NHS esters immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

Data Presentation: Solubility of this compound

The following table summarizes the solubility characteristics of this compound in various solvents.

Solvent Solubility Recommended Starting Concentration for Stock Solution Notes
DMSO (Dimethyl Sulfoxide) High10-50 mMRecommended for preparing stock solutions for use in aqueous reactions.
DMF (Dimethylformamide) High10-50 mMAn alternative to DMSO for preparing stock solutions.
DCM (Dichloromethane) SolubleNot applicable for aqueous reactionsUseful for synthesis and purification but not for direct use in bioconjugation with aqueous buffers.
THF (Tetrahydrofuran) SolubleNot applicable for aqueous reactionsSimilar to DCM, primarily for organic synthesis applications.
Acetonitrile SolubleNot applicable for aqueous reactionsCan be used in some analytical applications like HPLC.
Aqueous Buffers (e.g., PBS) Low/Limited< 5 mM (approximate)Direct dissolution is not recommended. The solution may appear cloudy.

Experimental Protocols

Protocol 1: General Procedure for Dissolving and Using this compound in a Bioconjugation Reaction
  • Prepare the this compound Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or DMF.

    • Vortex gently until the solid is completely dissolved.

  • Prepare the Reaction Mixture:

    • Dissolve your target molecule (e.g., a protein with an NHS ester) in a suitable amine-free buffer (e.g., PBS, pH 7.4).

    • While gently vortexing the target molecule solution, add the desired molar excess of the this compound stock solution dropwise.

    • Ensure the final concentration of DMSO or DMF in the reaction mixture is below 10% (v/v) to minimize the risk of protein precipitation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically for your specific application.

  • Purification:

    • Remove the excess, unreacted this compound and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

start Start: Solubility Issue with This compound Conjugate check_dissolution Is the conjugate fully dissolved in the organic co-solvent? start->check_dissolution dissolve_properly Action: Ensure complete dissolution in DMSO or DMF before adding to buffer. Consider gentle warming or sonication. check_dissolution->dissolve_properly No check_cosolvent Is the final co-solvent concentration <10%? check_dissolution->check_cosolvent Yes dissolve_properly->check_dissolution reduce_cosolvent Action: Reduce the percentage of organic co-solvent in the final mixture. check_cosolvent->reduce_cosolvent No check_buffer_ph Is the buffer pH between 7 and 9? check_cosolvent->check_buffer_ph Yes reduce_cosolvent->check_cosolvent adjust_ph Action: Adjust the buffer pH to the optimal range for the reaction. check_buffer_ph->adjust_ph No check_buffer_composition Does the buffer contain primary amines (e.g., Tris)? check_buffer_ph->check_buffer_composition Yes adjust_ph->check_buffer_ph change_buffer Action: Switch to a non-amine containing buffer like PBS or HEPES. check_buffer_composition->change_buffer Yes consider_aggregation Is aggregation suspected? check_buffer_composition->consider_aggregation No change_buffer->check_buffer_composition modify_incubation Action: Try lower temperature incubation (4°C) with gentle agitation. consider_aggregation->modify_incubation Yes success Outcome: Solubility and Reactivity Improved consider_aggregation->success No modify_incubation->success

Caption: A flowchart for troubleshooting solubility issues with this compound.

Decision Pathway for Solvent Selection

start Start: Select a Solvent System for this compound reaction_type What is the reaction medium? start->reaction_type organic_synthesis Organic Synthesis reaction_type->organic_synthesis Organic bioconjugation Aqueous Bioconjugation reaction_type->bioconjugation Aqueous organic_solvents Use DCM, THF, or Acetonitrile organic_synthesis->organic_solvents co_solvent_system Use a Co-solvent System bioconjugation->co_solvent_system end Proceed with Reaction organic_solvents->end dissolve_in_organic Step 1: Dissolve this compound in DMSO or DMF co_solvent_system->dissolve_in_organic add_to_aqueous Step 2: Add dropwise to aqueous buffer (e.g., PBS) dissolve_in_organic->add_to_aqueous final_concentration Step 3: Ensure final organic solvent concentration is <10% add_to_aqueous->final_concentration final_concentration->end

Caption: A decision tree for selecting the appropriate solvent for this compound.

References

Technical Support Center: Optimizing Stoichiometry for DBCO-PEG3-Amine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your bioconjugation experiments involving DBCO-PEG3-amine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help researchers, scientists, and drug development professionals achieve optimal labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains a Dibenzocyclooctyne (DBCO) group and a primary amine group, separated by a 3-unit polyethylene glycol (PEG) spacer.[1][2] The DBCO group is used for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where it reacts with azide-containing molecules.[3][4][5] The primary amine allows for conjugation to molecules with amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (with activation). The PEG spacer enhances solubility and reduces steric hindrance.

Q2: What functional groups does the amine on this compound react with?

The primary amine on this compound is nucleophilic and can react with several electrophilic functional groups, including:

  • Activated Esters (e.g., NHS esters): This is a very common method to form stable amide bonds, typically performed at a pH of 7-9.

  • Carboxylic Acids: In the presence of carbodiimide coupling agents like EDC and an efficiency enhancer like NHS, the amine will form a stable amide bond.

  • Aldehydes and Ketones: Through reductive amination, a Schiff base is formed and then reduced to a stable secondary amine linkage.

  • Isothiocyanates: This reaction forms a stable thiourea linkage.

Q3: What is the optimal pH for reacting this compound with an NHS ester?

The optimal pH for the reaction between a primary amine and an NHS ester is between 7.0 and 9.0. A common choice is a phosphate-buffered saline (PBS) at pH 7.2-8.0 or sodium bicarbonate buffer at pH 8.3-8.5. At a lower pH, the amine group is protonated and less reactive. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the labeling efficiency.

Q4: How should I prepare and store this compound and my NHS-activated molecule?

This compound should be stored at -20°C in a dry environment. NHS esters are highly sensitive to moisture and should be stored desiccated at -20°C. Always allow NHS ester vials to warm to room temperature before opening to prevent moisture condensation. Stock solutions of NHS esters should be prepared immediately before use in an anhydrous solvent like DMSO or DMF. While these stock solutions can be stored for a few days at -20°C, their stability is limited.

Troubleshooting Guide

This guide addresses common issues encountered when labeling a molecule (e.g., a protein activated with an NHS ester) with this compound.

Problem Possible Cause Solution
Low or No Labeling Efficiency Hydrolysis of NHS Ester: The NHS ester on your target molecule has hydrolyzed due to moisture or improper pH.Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF. Ensure your reaction buffer is within the optimal pH range (7.0-9.0) and free from primary amines (e.g., Tris, glycine).
Incorrect Stoichiometry: The molar ratio of this compound to your target molecule is too low.Increase the molar excess of this compound. A 5- to 20-fold molar excess is a good starting point. The optimal ratio should be determined empirically.
Low Concentration of Reactants: The reaction is more efficient at higher concentrations.If possible, increase the concentration of your target molecule and the this compound.
Steric Hindrance: The reactive site on your target molecule is sterically hindered.Consider increasing the reaction time or temperature (if your molecule is stable). The PEG3 spacer on the DBCO-amine is designed to help with this issue.
Precipitation of Reactants Low Solubility: Your target molecule or the this compound may have limited solubility in the reaction buffer.The PEG spacer on this compound enhances water solubility. If your target molecule is the issue, ensure it is fully dissolved. If using DMSO/DMF to dissolve reagents, keep the final concentration below 15-20% to avoid protein precipitation.
Multiple Products or Side Reactions Reaction with Non-Target Amines: If your target molecule has multiple amine groups, you may get a heterogeneous product.This is an inherent challenge with amine-based labeling. Adjusting the stoichiometry can help control the degree of labeling. For site-specific labeling, alternative chemistries may be required.
Reaction with Buffer Components: The buffer contains primary amines (e.g., Tris, glycine) that compete with this compound.Use an amine-free buffer such as PBS, HEPES, or borate buffer.

Experimental Protocols & Data

Protocol: Labeling an NHS-Ester Activated Protein with this compound

This protocol provides a general method for conjugating this compound to a protein that has been activated with an NHS ester.

1. Reagent Preparation:

  • Protein Solution: Dissolve your NHS-ester activated protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or water.

2. Conjugation Reaction:

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times (up to 12 hours) can sometimes improve efficiency.

3. Quenching (Optional but Recommended):

  • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any remaining unreacted NHS esters.

4. Purification:

  • Remove excess, unreacted this compound and quenching agent using a desalting spin column, dialysis, or size-exclusion chromatography.

5. Characterization:

  • Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).

  • The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the DBCO group.

Data Presentation: Optimizing Reaction Stoichiometry

The optimal molar ratio of DBCO reagent to the target molecule is crucial for achieving the desired degree of labeling without causing issues like precipitation.

Molar Ratio (DBCO Reagent : Protein)Typical ApplicationExpected OutcomeReference
5-10 fold excessGeneral protein labelingGood starting point for achieving a moderate degree of labeling. Often provides the highest yield in subsequent click reactions.
10-20 fold excessStandard protocol for antibodiesAims for sufficient labeling for most applications. Balances efficiency with risk of precipitation.
20-50 fold excessLow concentration protein samples (<5 mg/mL)Used to drive the reaction forward when reactant concentrations are low.
30-40 fold excessMaximizing labeling densityCan achieve a higher number of DBCO groups per protein, but may increase risk of aggregation.

Note: These are starting recommendations. The optimal ratio must be determined empirically for each specific protein and application.

Calculating Degree of Labeling (DOL)

The degree of labeling, which is the average number of DBCO molecules per protein, can be calculated using the following formula:

DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

ParameterDescriptionTypical Value
A₂₈₀ Absorbance of the conjugate at 280 nmMeasured
A₃₀₉ Absorbance of the conjugate at 309 nmMeasured
ε_protein Molar extinction coefficient of the protein at 280 nmProtein-specific (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
ε_DBCO Molar extinction coefficient of the DBCO group at 309 nm~12,000 M⁻¹cm⁻¹
CF Correction factor for DBCO absorbance at 280 nm~0.90 to 1.089

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Protein-NHS in Amine-Free Buffer (pH 7-9) r1 Combine Reactants (5-20x molar excess of Amine) p1->r1 p2 Prepare this compound Stock Solution (e.g., 10mM) p2->r1 r2 Incubate (30-60 min @ RT or 2h @ 4°C) r1->r2 r3 Quench Reaction (e.g., Tris Buffer) r2->r3 a1 Purify Conjugate (e.g., Desalting Column) r3->a1 a2 Characterize (UV-Vis for DOL calculation) a1->a2 a3 Ready for SPAAC (Click Reaction) a2->a3

Caption: Workflow for labeling an NHS-ester activated molecule with this compound.

Reaction Stoichiometry Logic

G cluster_input Input Variables cluster_decision Decision Points cluster_output Recommended Action start Goal: Optimize DBCO Labeling conc Protein Concentration start->conc ratio Molar Ratio (Amine:NHS Ester) start->ratio d1 Protein Conc. < 5 mg/mL? conc->d1 d2 High DOL Required? ratio->d2 o1 Use Higher Molar Ratio (e.g., 20-50x) d1->o1 Yes o2 Use Standard Molar Ratio (e.g., 10-20x) d1->o2 No d2->o2 No o3 Empirically Test Higher Ratios (e.g., >20x) d2->o3 Yes

Caption: Decision logic for selecting the initial molar excess for labeling.

References

Technical Support Center: Scaling Up DBCO-PEG3-Amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG3-amine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered when scaling up these bioconjugation reactions.

Troubleshooting Guide

This section addresses common issues that may arise during the scaling up of this compound reactions, presented in a question-and-answer format.

Question 1: Why is my conjugation yield low or non-existent after scaling up the reaction?

Low conjugation efficiency is a common challenge when scaling up. Several factors could be contributing to this issue:

  • Suboptimal Molar Ratio: An inappropriate ratio of DBCO to azide-containing molecules can lead to incomplete reactions. It is generally recommended to use a molar excess of one of the reactants.[1] A common starting point is 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] For precious or limited azide-activated molecules, this ratio can be inverted.[1][2]

  • Inefficient Reaction Conditions: Temperature and reaction time are critical parameters. DBCO-azide reactions are typically efficient between 4°C and 37°C. While higher temperatures generally lead to faster reaction rates, lower temperatures (e.g., 4°C) may be necessary for sensitive biomolecules, requiring longer incubation times. Typical reaction times range from 4 to 12 hours at room temperature.

  • Degraded Reagents: DBCO reagents can degrade over time, especially with improper storage or exposure to moisture. It is crucial to use fresh reagents and allow them to come to room temperature before opening to prevent condensation.

  • Presence of Interfering Substances: Buffers containing azides should be avoided as they will react with the DBCO group.

Question 2: I'm observing aggregation or precipitation of my protein during the conjugation reaction. What could be the cause and how can I resolve it?

Aggregation is a significant concern, particularly when working with proteins. The hydrophobicity of the DBCO group can contribute to this issue.

  • Hydrophobicity of DBCO: The DBCO moiety is hydrophobic and can induce aggregation of modified proteins. Using a hydrophilic PEG spacer, such as in this compound, helps to mitigate this by increasing the overall solubility of the conjugate.

  • High Concentration of Organic Solvent: While organic co-solvents like DMSO or DMF are often used to dissolve DBCO reagents, high concentrations (typically exceeding 10-15%) can cause protein precipitation. It is advisable to minimize the volume of organic solvent used.

  • Suboptimal Buffer Conditions: The pH and composition of the reaction buffer can influence protein stability. Using a buffer such as PBS (20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4) is a good starting point.

Question 3: How can I confirm that the this compound has successfully conjugated to my molecule of interest?

Verifying the success of the conjugation is a critical step.

  • Spectroscopic Analysis: The degree of DBCO incorporation can be determined by measuring the absorbance of the purified conjugate.

  • Chromatographic Methods: Techniques like HPLC can be used to separate the conjugated product from unreacted starting materials, allowing for quantification.

  • Mass Spectrometry: Mass spectrometry provides a definitive way to confirm the mass of the final conjugate, thereby confirming a successful reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

This compound should be stored at -20°C, sealed, and protected from moisture and light. For solutions in solvent, storage at -80°C is recommended for up to 6 months.

Q2: In what solvents is this compound soluble?

This compound is soluble in organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO.

Q3: Can I use buffers containing primary amines, such as Tris or glycine?

It is generally recommended to avoid buffers containing primary amines if the this compound is being used in a two-step conjugation where the amine group of the linker is first reacted with another molecule (e.g., via an NHS ester). For the click reaction itself, these buffers are generally acceptable.

Q4: What purification methods are suitable for the final conjugate?

Common purification methods include size exclusion chromatography, dialysis, or HPLC to remove unreacted reagents and byproducts.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1Can be inverted if the azide-containing molecule is limiting.
Reaction Temperature 4°C to 37°CHigher temperatures increase the reaction rate.
Reaction Time 4 - 12 hours (at room temp)Can be extended (up to 48 hours) for reactions at lower temperatures or concentrations.

Experimental Protocols

General Protocol for DBCO-Azide Conjugation:

  • Prepare the Azide-Containing Molecule: Dissolve the azide-containing molecule in an appropriate reaction buffer (e.g., PBS, pH 7.4).

  • Prepare the this compound Solution: Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).

  • Initiate the Reaction: Add the desired molar excess of the this compound solution to the azide-containing molecule solution.

  • Incubate: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 4°C) for the recommended duration (e.g., 4-12 hours).

  • Purify: Purify the resulting conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove unreacted starting materials.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis azide_prep Prepare Azide-Molecule in Reaction Buffer mix Mix Reactants (DBCO in excess) azide_prep->mix Step 1 dbco_prep Dissolve this compound in Organic Solvent dbco_prep->mix Step 2 incubate Incubate (4-37°C, 4-12h) mix->incubate Step 3 purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify Step 4 analyze Characterize Product (e.g., HPLC, MS) purify->analyze Step 5

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield? check_ratio Verify Molar Ratio (1.5-3:1 DBCO:Azide) start->check_ratio check_ratio->start Adjust check_conditions Optimize Reaction (Temp & Time) check_ratio->check_conditions Ratio OK check_conditions->start Adjust check_reagents Check Reagent Quality (Fresh & Dry) check_conditions->check_reagents Conditions OK check_reagents->start Replace check_buffer Ensure Buffer Compatibility (No Azides) check_reagents->check_buffer Reagents OK check_buffer->start Change success Successful Conjugation check_buffer->success Buffer OK

Caption: Troubleshooting logic for low conjugation yield.

References

Validation & Comparative

A Researcher's Guide to Characterizing DBCO-PEG3-Amine Conjugates: A Comparative Overview of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. This guide provides a comparative analysis of key analytical methods for characterizing DBCO-PEG3-amine conjugates, complete with experimental data summaries and detailed protocols. The focus is on providing objective performance comparisons to aid in the selection of the most appropriate analytical strategy.

Dibenzocyclooctyne (DBCO) linkers are central to copper-free click chemistry, a bioorthogonal reaction widely employed for the stable conjugation of molecules. The inclusion of a polyethylene glycol (PEG) spacer, as in this compound, enhances solubility and reduces steric hindrance.[1] Accurate characterization of these conjugates is crucial for confirming successful conjugation, determining the degree of labeling, and ensuring purity.

Overall Workflow for Characterization

The general process for creating and characterizing DBCO-conjugated molecules, such as proteins, involves initial conjugation followed by purification and subsequent analysis to determine purity and the degree of labeling.[2]

DBCO Conjugate Characterization Workflow cluster_0 Conjugation & Purification cluster_1 Characterization Target Molecule Target Molecule Conjugation Conjugation Target Molecule->Conjugation DBCO-PEG3-NHS Ester DBCO-PEG3-NHS Ester DBCO-PEG3-NHS Ester->Conjugation Purification Purification Conjugation->Purification DBCO-Conjugate DBCO-Conjugate Purification->DBCO-Conjugate HPLC HPLC (Purity) DBCO-Conjugate->HPLC Purity Assessment UV-Vis UV-Vis (DOL) DBCO-Conjugate->UV-Vis Quantification Mass Spec Mass Spectrometry (Identity & DOL) DBCO-Conjugate->Mass Spec Confirmation NMR NMR (Structure) DBCO-Conjugate->NMR Structural Analysis

Caption: General workflow for the conjugation and subsequent characterization of a target molecule with a DBCO linker.

Comparative Analysis of Analytical Methods

A variety of analytical techniques can be employed to characterize this compound conjugates. The choice of method depends on the specific information required, such as purity, degree of labeling (DOL), or detailed structural confirmation.

Analytical MethodInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity, separation of conjugated speciesHigh resolution, versatile (IEX, HIC, RP-HPLC)[2]May require method development for optimal separation
UV-Vis Spectrophotometry Degree of Labeling (DOL)Rapid, straightforward calculation[2]Indirect measurement, potential for interference from other chromophores
Mass Spectrometry (MS) Molecular weight confirmation, DOL, sequence information (for proteins)High accuracy and sensitivity, provides direct evidence of conjugation[3]Can be complex for heterogeneous mixtures, may require sample desalting
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural confirmationProvides unambiguous structural informationRequires higher sample concentrations, complex spectra for large biomolecules

Key Experimental Protocols

Below are detailed methodologies for the principal analytical techniques used in the characterization of this compound conjugates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of DBCO conjugates and separating different species based on properties like charge, hydrophobicity, or size.

Protocol for Reversed-Phase HPLC (RP-HPLC):

  • Column: C18 column (e.g., Agilent ZORBAX 300SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for protein) and 309 nm (for DBCO).

  • Sample Preparation: Dilute the conjugate in Mobile Phase A.

RP-HPLC Workflow Sample Injection Sample Injection C18 Column C18 Column Sample Injection->C18 Column Gradient Elution Gradient (Water/Acetonitrile) C18 Column->Gradient Elution UV Detector UV Detection (280/309 nm) Gradient Elution->UV Detector Chromatogram Chromatogram (Purity Analysis) UV Detector->Chromatogram

References

A Comparative Guide to the Mass Spectrometry Analysis of DBCO-PEG3-Amine and Azido-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of products derived from two commonly used heterobifunctional PEG linkers: DBCO-PEG3-amine and Azido-PEG4-NHS ester. Understanding the mass spectrometric behavior of these linkers and their conjugates is crucial for the successful characterization of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in their analytical strategies.

Product Overview and Reaction Schemes

This compound is a copper-free click chemistry reagent featuring a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a primary amine for conjugation to activated esters, such as N-hydroxysuccinimide (NHS) esters.

Azido-PEG4-NHS ester is an amine-reactive linker that introduces an azide moiety. The NHS ester reacts with primary amines, while the azide group is available for copper-catalyzed or copper-free click chemistry with alkynes.

The following sections will detail the mass spectrometry analysis of a model reaction for each linker.

Quantitative Data Summary

Mass spectrometry is a critical tool for confirming the successful conjugation and purity of PEGylated products. The tables below summarize the expected and observed mass-to-charge ratios (m/z) for representative reaction products of this compound and Azido-PEG4-NHS ester.

Table 1: Mass Spectrometry Data for this compound Reaction Products

AnalyteMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
This compoundC₂₇H₃₃N₃O₅479.2420479.58
Boc-Lysine-NHS esterC₁₅H₂₄N₂O₆328.1634329.1707
Product 1: DBCO-PEG3-NH-CO-Lys(Boc) C₄₂H₅₇N₅O₁₀791.4109792.4182
Azido-Peptide (Example)C₂₀H₃₀N₈O₆494.2343495.2416
Product 2: Triazole Conjugate C₆₂H₈₇N₁₃O₁₆1285.64521286.6525

Table 2: Mass Spectrometry Data for Azido-PEG4-NHS Ester Reaction Products

AnalyteMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
Azido-PEG4-NHS esterC₁₅H₂₄N₄O₈388.1598388.37
Model Amine (Aniline)C₆H₇N93.057894.0651
Product 3: Azido-PEG4-NH-Ph C₂₁H₂₉N₅O₇463.2067464.2140
DBCO-RGD Peptide (Example)C₄₀H₄₇N₉O₁₀849.3453849.3395[1]
Product 4: Triazole Conjugate C₆₁H₇₆N₁₄O₁₇1312.55201313.5593

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data.

Protocol 1: Synthesis and ESI-MS Analysis of this compound Conjugate

1. Reaction of this compound with Boc-Lysine-NHS ester:

  • Dissolve this compound (1 eq) and Boc-L-lysine-NHS ester (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (3 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (DBCO-PEG3-NH-CO-Lys(Boc)) by flash column chromatography.

2. SPAAC Reaction with Azido-Peptide:

  • Dissolve the purified DBCO-PEG3-NH-CO-Lys(Boc) (1 eq) and the azide-containing peptide (1.2 eq) in a mixture of phosphate-buffered saline (PBS, pH 7.4) and acetonitrile (1:1 v/v).

  • Stir the reaction at 37°C for 12 hours.

  • Purify the final triazole conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

3. ESI-MS Analysis:

  • Instrumentation: Agilent 6520 Accurate-Mass Q-TOF LC/MS system.

  • Sample Preparation: Dissolve the purified conjugate in 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1 µg/mL.

  • LC Conditions:

    • Column: Agilent ZORBAX RRHD SB-C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Mass Range: 100-2000 m/z.

Protocol 2: Synthesis and MALDI-TOF MS Analysis of Azido-PEG4-NHS Ester Conjugate

1. Reaction of Azido-PEG4-NHS ester with Aniline:

  • Dissolve Azido-PEG4-NHS ester (1 eq) and aniline (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3 eq) and stir at room temperature for 2 hours.

  • Purify the product (Azido-PEG4-NH-Ph) by preparative RP-HPLC.

2. SPAAC Reaction with DBCO-RGD Peptide:

  • Dissolve the purified Azido-PEG4-NH-Ph (1 eq) and DBCO-RGD peptide (1.1 eq) in PBS (pH 7.4).

  • Incubate the reaction at room temperature for 2 hours.

  • Purify the final conjugate using RP-HPLC.

3. MALDI-TOF MS Analysis:

  • Instrumentation: Bruker ultrafleXtreme MALDI-TOF/TOF mass spectrometer.

  • Sample Preparation:

    • Mix 1 µL of the purified conjugate solution (in 50% acetonitrile/0.1% trifluoroacetic acid) with 1 µL of matrix solution on the MALDI target plate.

    • Matrix Solution: 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid.

    • Allow the spot to air dry.

  • MS Conditions:

    • Ionization Mode: Positive ion reflector mode.

    • Laser: 337 nm nitrogen laser.

    • Laser Intensity: Optimized for each sample, typically 20-30% of maximum.

    • Mass Range: 500-5000 m/z.

    • Calibration: External calibration with a peptide calibration standard.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

experimental_workflow_dbco cluster_synthesis Synthesis of DBCO Conjugate cluster_spaac SPAAC Reaction cluster_analysis Mass Spectrometry Analysis DBCO_PEG_Amine This compound Reaction1 Amine-NHS Ester Coupling DBCO_PEG_Amine->Reaction1 NHS_Ester Boc-Lysine-NHS ester NHS_Ester->Reaction1 Product1 DBCO-PEG3-NH-CO-Lys(Boc) Reaction1->Product1 Reaction2 Strain-Promoted Azide-Alkyne Cycloaddition Product1->Reaction2 Azido_Peptide Azido-Peptide Azido_Peptide->Reaction2 Final_Product Triazole Conjugate Reaction2->Final_Product Purification RP-HPLC Purification Final_Product->Purification ESI_MS ESI-Q-TOF MS Analysis Purification->ESI_MS

Caption: Workflow for this compound conjugation and analysis.

experimental_workflow_azido cluster_synthesis_azido Synthesis of Azido Conjugate cluster_spaac_azido SPAAC Reaction cluster_analysis_azido Mass Spectrometry Analysis Azido_PEG_NHS Azido-PEG4-NHS ester Reaction3 Amine-NHS Ester Coupling Azido_PEG_NHS->Reaction3 Amine Aniline Amine->Reaction3 Product3 Azido-PEG4-NH-Ph Reaction3->Product3 Reaction4 Strain-Promoted Azide-Alkyne Cycloaddition Product3->Reaction4 DBCO_Peptide DBCO-RGD Peptide DBCO_Peptide->Reaction4 Final_Product_Azido Triazole Conjugate Reaction4->Final_Product_Azido Purification_Azido RP-HPLC Purification Final_Product_Azido->Purification_Azido MALDI_MS MALDI-TOF MS Analysis Purification_Azido->MALDI_MS

Caption: Workflow for Azido-PEG4-NHS ester conjugation and analysis.

Comparison and Conclusion

Both this compound and Azido-PEG4-NHS ester are powerful tools for bioconjugation, each with its own advantages depending on the specific application.

  • This compound is ideal when the starting biomolecule contains an available azide group, and the goal is to introduce a payload or another molecule via an amine-reactive handle. The SPAAC reaction is highly efficient and bioorthogonal.

  • Azido-PEG4-NHS ester is the preferred choice when the target biomolecule has accessible primary amines, and the subsequent conjugation will be performed with a DBCO-modified molecule.

The choice of mass spectrometry technique depends on the nature of the analyte. ESI-MS is well-suited for online coupling with liquid chromatography and provides accurate mass measurements for relatively small conjugates. MALDI-TOF MS is often advantageous for the analysis of larger biomolecules and can be more tolerant of complex sample matrices.

This guide provides a foundational understanding of the mass spectrometry analysis of products derived from these two versatile PEG linkers. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific analytical needs and instrumentation.

References

comparing DBCO and other click chemistry handles

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of DBCO and Other Click Chemistry Handles for Bioconjugation

In the rapidly evolving landscape of bioconjugation, "click chemistry" has become an indispensable tool for researchers, scientists, and drug development professionals.[1][2] These reactions offer high efficiency, selectivity, and biocompatibility, making them ideal for applications ranging from live-cell imaging to the construction of antibody-drug conjugates (ADCs).[3][4] At the forefront of copper-free click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which utilizes strained cyclooctynes to react with azides without the need for a cytotoxic copper catalyst.[5]

This guide provides an objective comparison of Dibenzocyclooctyne (DBCO), a widely used click chemistry handle, with other common alternatives such as Bicyclo[6.1.0]nonyne (BCN) and trans-cyclooctenes (TCO). We will delve into their reaction kinetics, stability, and provide supporting experimental data and protocols to aid in the selection of the optimal handle for your specific research needs.

Performance Comparison: Kinetics and Stability

The choice of a click chemistry handle is often a trade-off between reaction speed and stability. DBCO is renowned for its rapid reaction kinetics, which is a significant advantage when working with low concentrations of biomolecules or when rapid conjugation is required. However, other handles like BCN may offer superior stability in certain biological contexts, particularly in the presence of thiols or reducing agents. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCO) offers the fastest kinetics, often orders of magnitude higher than SPAAC.

Table 1: Comparative Reaction Kinetics of Click Chemistry Handles

The efficacy of these handles is quantified by their second-order rate constants (k₂), which indicate how quickly the reaction proceeds. A higher k₂ value signifies a faster reaction.

Reaction TypeHandle 1Handle 2Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
SPAAC DBCOBenzyl Azide~0.1 - 1.0
BCNBenzyl Azide~0.06 - 0.6
DIBAC/ADIBOBenzyl Azide0.9
BARACBenzyl Azide~0.9 - 3.4
IEDDA 3,6-di-(2-pyridyl)-s-tetrazineTCO~2,000 - 30,000
3-methyl-6-phenyl-1,2,4,5-tetrazineTCO~300

Note: Reaction rates can vary depending on the specific derivatives of the handles, solvent, and temperature.

Table 2: Stability of Common SPAAC Handles

The stability of the click chemistry handle is crucial for ensuring the integrity of the bioconjugate throughout an experiment.

HandleConditionStability ProfileReference(s)
DBCO 4°C or -20°C (on IgG)Loses 3-5% reactivity over 4 weeks. Avoid azide and thiol-containing buffers for long-term storage.
Presence of thiols (e.g., GSH)Less stable compared to BCN.
BCN Presence of thiols (e.g., GSH)More stable than DBCO.

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for key experiments related to the use and comparison of click chemistry handles.

Protocol 1: General Procedure for Antibody Conjugation with DBCO-NHS Ester

This protocol outlines the steps for labeling an antibody with DBCO, preparing it for a subsequent copper-free click reaction with an azide-functionalized molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a 10 mM stock solution.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Spin desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO).

Procedure:

  • Preparation: Ensure the antibody solution is free from amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, perform a buffer exchange into PBS.

  • Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching solution (e.g., 10 µL of 1 M Tris for a 1 mL reaction) to stop the reaction by consuming unreacted DBCO-NHS ester. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired buffer (e.g., PBS).

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated antibody from Protocol 1 and an azide-functionalized molecule.

Materials:

  • DBCO-activated antibody.

  • Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture. Reaction times can vary from 2-4 hours at room temperature to overnight at 4°C, depending on the reactants and their concentrations.

  • Analysis and Purification:

    • Validate the formation of the conjugate using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight.

    • Purify the final conjugate to remove unreacted azide-functionalized molecules using an appropriate chromatography method (e.g., size exclusion, ion exchange, or reverse phase HPLC).

Protocol 3: Comparative Measurement of SPAAC Kinetics via UV-Vis Spectrophotometry

This method is suitable for cyclooctynes with a distinct chromophore, like DBCO, and allows for the determination of second-order rate constants by monitoring the decrease in absorbance as the cyclooctyne is consumed.

Materials:

  • Cyclooctyne of interest (e.g., DBCO derivative).

  • Azide of interest (e.g., Benzyl Azide).

  • Appropriate buffer solution (e.g., PBS).

  • Quartz cuvettes.

  • UV-Vis spectrophotometer.

Procedure:

  • Determine λ_max: Find the optimal absorbance wavelength (λ_max) for the cyclooctyne derivative in the chosen buffer (typically ~310 nm for DBCO).

  • Prepare Reactants: Prepare stock solutions of the cyclooctyne and the azide. The reaction should be run under pseudo-first-order conditions, with the azide in at least 10-fold excess.

  • Initiate Reaction: In a quartz cuvette, mix the cyclooctyne solution with the azide solution to initiate the reaction.

  • Monitor Absorbance: Immediately begin monitoring the absorbance at λ_max over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).

  • Comparison: Repeat the procedure for different cyclooctynes to obtain a quantitative comparison of their reaction rates.

Visualizing the Workflow

Diagrams are essential for understanding complex experimental processes. The following Graphviz diagram illustrates a typical workflow for creating an antibody-drug conjugate (ADC) using DBCO-based click chemistry.

ADC_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Click Conjugation cluster_analysis Step 3: Analysis Ab Antibody Reaction1 + Ab->Reaction1 DBCO_NHS DBCO-NHS Ester DBCO_NHS->Reaction1 Activated_Ab DBCO-Activated Antibody Reaction2 + Activated_Ab->Reaction2 Quench Quench & Purify Reaction1->Quench Quench->Activated_Ab Azide_Drug Azide-Drug Payload Azide_Drug->Reaction2 ADC Antibody-Drug Conjugate (ADC) Analysis SDS-PAGE / HPLC ADC->Analysis Purify_ADC Purify Reaction2->Purify_ADC Purify_ADC->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via SPAAC.

Conclusion

The selection of a click chemistry handle is a critical decision in bioconjugation experimental design. DBCO stands out for its rapid reaction kinetics, making it an excellent choice for many applications. However, for experiments requiring enhanced stability, particularly in reducing environments, BCN presents a robust alternative. For applications where reaction speed is the absolute priority, the IEDDA reaction between a tetrazine and TCO is unparalleled. By carefully considering the kinetic and stability data presented, and by utilizing the detailed protocols, researchers can confidently select the optimal click chemistry handle to achieve their scientific goals.

References

A Comparative Guide to Functional Assays for DBCO-PEG3-Amine Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is paramount. The DBCO-PEG3-amine linker, a cornerstone of copper-free click chemistry, offers a robust method for creating bioconjugates with high efficiency and biocompatibility. This guide provides an objective comparison of the performance of this compound bioconjugates against common alternatives, supported by experimental data from key functional assays. Detailed methodologies for these assays are provided to facilitate their implementation in your research.

Performance Comparison of Bioconjugate Linkers

The choice of linker technology significantly impacts the stability, efficacy, and pharmacokinetic properties of a bioconjugate. Below is a summary of quantitative data from studies comparing DBCO-based linkers with other common conjugation chemistries.

Functional AssayThis compound ConjugateAlternative Linker ConjugateKey Findings
Reaction Kinetics (Second-Order Rate Constants) DBCO with primary azides: ~1 M⁻¹s⁻¹BCN with primary azides: ~0.1 M⁻¹s⁻¹DBCO linkers generally exhibit significantly faster reaction kinetics with azides compared to BCN linkers, which is advantageous for rapid labeling in dynamic systems.
Serum Stability (Half-life) DBCO-Azide linkage: Generally stableMaleimide-Thiol linkage: ~4 minutes in the presence of GSHThe triazole linkage formed by DBCO-azide chemistry is significantly more stable in the presence of reducing agents like glutathione (GSH) compared to the thioether bond from maleimide-thiol conjugation, which is susceptible to retro-Michael reaction.[1]
Cellular Uptake (Breast Cancer Cells) Liposomes with DBCO-PEG2000: ~50% tumor uptake in vivoLiposomes with PEG2000: ~20% tumor uptake in vivoThe presence of the DBCO moiety on PEGylated liposomes led to a more than two-fold increase in tumor uptake in a breast cancer xenograft model.[2]
In Vitro Cytotoxicity (IC50) ADC with DBCO-based linker: Antigen-dependentADC with SMCC linker: Antigen-dependentThe cytotoxicity of an antibody-drug conjugate (ADC) is primarily determined by the payload and the targeting antibody. However, the linker can influence payload release and overall efficacy. Direct IC50 comparisons are highly dependent on the specific antibody, payload, and cell line used.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a bioconjugate required to inhibit the growth of a cell population by 50% (IC50).

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound bioconjugate and control articles (e.g., unconjugated antibody, free drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Treatment: Prepare serial dilutions of the bioconjugate and control articles in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for a period relevant to the drug's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Serum Stability Assay (HPLC-Based)

This assay evaluates the stability of a bioconjugate in serum over time by monitoring its degradation.

Materials:

  • This compound bioconjugate

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

  • Incubator (37°C)

Procedure:

  • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS. Dilute the stock solution into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the stock solution in PBS to the same final concentration.

  • Incubation: Incubate both the serum and PBS samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Protein Precipitation: Precipitate the serum proteins by adding three volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

  • Data Analysis: Monitor the peak area of the intact bioconjugate over time. Calculate the percentage of intact bioconjugate remaining at each time point relative to the 0-hour time point. The half-life of the conjugate in serum can be determined from these data.

Protocol 3: Cellular Uptake Assay (Flow Cytometry)

This assay quantifies the amount of a fluorescently labeled bioconjugate that is internalized by cells.

Materials:

  • Fluorescently labeled this compound bioconjugate

  • Target cells

  • Complete cell culture medium

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to about 80-90% confluency.

  • Treatment: Treat the cells with the fluorescently labeled bioconjugate at a specific concentration for various time points (e.g., 1, 4, 24 hours) at 37°C. Include an untreated cell sample as a negative control.

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove any unbound conjugate. Detach the cells using Trypsin-EDTA and then neutralize with complete medium.

  • Staining: Centrifuge the cells and resuspend them in flow cytometry staining buffer.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells at each time point and compare it to the negative control to determine the extent of cellular uptake.

Visualizing Workflows and Pathways

To better understand the processes involved in creating and evaluating this compound bioconjugates, the following diagrams illustrate a typical experimental workflow and the mechanism of action for an antibody-drug conjugate.

Bioconjugation_Workflow cluster_synthesis Bioconjugate Synthesis cluster_assays Functional Assays Biomolecule Antibody or Other Biomolecule DBCO_Linker This compound Conjugation Copper-Free Click Chemistry Biomolecule->Conjugation Azide_Payload Azide-modified Payload DBCO_Linker->Conjugation Bioconjugate DBCO-Bioconjugate Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioconjugate->Cytotoxicity Stability Serum Stability Assay (HPLC) Bioconjugate->Stability Uptake Cellular Uptake Assay (Flow Cytometry) Bioconjugate->Uptake Data Data Analysis & Comparison Cytotoxicity->Data Stability->Data Uptake->Data

Bioconjugation and functional assay workflow.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Mechanism of action for an antibody-drug conjugate.

References

A Head-to-Head Comparison of Copper-Catalyzed and Copper-Free Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules is paramount. Click chemistry has emerged as a powerful tool for this purpose, with two main variants taking center stage: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal chemistry for your specific application.

At a Glance: Key Differences

The fundamental distinction between these two powerful techniques lies in the presence or absence of a copper(I) catalyst.[1] CuAAC utilizes this catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, forming a stable triazole linkage.[2] In contrast, SPAAC employs a strained cyclooctyne that reacts spontaneously with an azide, driven by the release of ring strain, thus eliminating the need for a metal catalyst.[1] This difference has profound implications for their respective applications, particularly in biological systems.

Quantitative Comparison of Performance Metrics

The choice between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to inform this decision.

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)References
Second-Order Rate Constant (k₂) 1-100 M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)[3]
Typical Reaction Time 1 - 24 hours30 minutes - 12 hours[3]
Typical Yield 70 - 95%80 - 99%
Optimal Temperature 25 - 60 °C4 - 37 °C
pH Range 4 - 114 - 10

Table 1: Reaction Kinetics and Efficiency. CuAAC generally exhibits faster reaction kinetics compared to SPAAC. However, the reaction rate of SPAAC can be significantly enhanced by using more reactive cyclooctynes.

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)References
Biocompatibility Limited due to copper cytotoxicity.High, suitable for in vivo applications.
Cytotoxicity Dependent on copper and ligand concentration. Can be minimized with optimized protocols.Generally low, but some cyclooctynes may exhibit off-target reactivity.
Off-Target Reactions Potential for oxidative homocoupling of alkynes.Cyclooctynes can react with thiols (e.g., cysteine residues).

Table 2: Biocompatibility and Specificity. The primary advantage of SPAAC is its superior biocompatibility due to the absence of a cytotoxic copper catalyst, making it the preferred choice for live-cell and in vivo applications.

ReagentStabilityConsiderationsReferences
Terminal Alkynes (CuAAC) Generally stable.Can undergo oxidative homocoupling in the presence of Cu(I).
Azides (CuAAC & SPAAC) Generally stable.Can be reduced by phosphines like TCEP.
DBCO (SPAAC) Thermally stable but can be unstable in acidic conditions and may react with thiols.Can be degraded in intracellular environments.
BCN (SPAAC) More stable to thiols than DBCO but may have slower reaction kinetics.Shows greater stability than DBCO in reducing conditions.

Table 3: Reagent Stability and Considerations. The stability of the reagents is a crucial factor in experimental design. Strained cyclooctynes used in SPAAC can exhibit instability under certain conditions.

Visualizing the Chemistries

To better understand the underlying principles and workflows, the following diagrams illustrate the reaction mechanisms, a typical experimental workflow, and the decision-making process for selecting the appropriate chemistry.

Reaction Mechanisms cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Terminal Alkyne Terminal Alkyne 1,4-disubstituted 1,2,3-triazole 1,4-disubstituted 1,2,3-triazole Terminal Alkyne->1,4-disubstituted 1,2,3-triazole + Azide Azide Azide Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->1,4-disubstituted 1,2,3-triazole Strained Cyclooctyne Strained Cyclooctyne Triazole Product Triazole Product Strained Cyclooctyne->Triazole Product + Azide Azide_SPAAC Azide

Caption: Reaction mechanisms for CuAAC and SPAAC.

Experimental Workflow: Bioconjugation Start Start Prepare Biomolecule Prepare Azide or Alkyne- functionalized Biomolecule Start->Prepare Biomolecule Prepare Probe Prepare Alkyne or Azide- functionalized Probe Start->Prepare Probe Reaction Setup Set up Reaction Mixture Prepare Biomolecule->Reaction Setup Prepare Probe->Reaction Setup CuAAC_Step Add Cu(I) Catalyst (for CuAAC) Reaction Setup->CuAAC_Step CuAAC Incubation Incubate at Optimal Temperature Reaction Setup->Incubation SPAAC CuAAC_Step->Incubation Purification Purify Conjugate Incubation->Purification Analysis Analyze Product (e.g., SDS-PAGE, MS) Purification->Analysis End End Analysis->End

Caption: Generalized experimental workflow for bioconjugation.

Decision Tree: Choosing Your Click Chemistry Start Application? Live_System Live Cells or In Vivo? Start->Live_System Yes_Live Yes Live_System->Yes_Live Yes No_Live No (In Vitro) Live_System->No_Live No SPAAC Use SPAAC Yes_Live->SPAAC Kinetics Fast Kinetics Required? No_Live->Kinetics CuAAC Use CuAAC Yes_Kinetics Yes Kinetics->Yes_Kinetics Yes No_Kinetics No Kinetics->No_Kinetics No Yes_Kinetics->CuAAC No_Kinetics->SPAAC Consider SPAAC if copper removal is an issue No_Kinetics->CuAAC CuAAC is also a good option

Caption: Decision tree for selecting between CuAAC and SPAAC.

Detailed Experimental Protocols

The following are generalized protocols. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation

This protocol is suitable for labeling a protein with a fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent dye

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine stock solution (e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the buffer to a final concentration of 28.6 µM in a volume of 437.5 µL.

  • Add 5 µL of the azide-functionalized fluorescent dye (5 mM stock solution) for a final concentration of 50 µM.

  • Prepare a premixed solution of the copper catalyst by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.

  • Add the premixed copper catalyst to the protein-dye mixture.

  • Add 25 µL of 100 mM aminoguanidine.

  • Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.

  • Gently mix the reaction and incubate at room temperature for 1 hour.

  • Purify the labeled protein using a suitable method, such as size-exclusion chromatography, to remove excess reagents.

  • Analyze the final conjugate by SDS-PAGE and fluorescence imaging to confirm successful labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent labeling via SPAAC.

Materials:

  • Adherent mammalian cells (e.g., HeLa) in culture

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-conjugated fluorophore (e.g., DBCO-FITC)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

    • Replace the medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Conclusion: Making the Right Choice

Both copper-catalyzed and copper-free click chemistry are powerful and versatile tools for bioconjugation. The decision of which to use ultimately depends on the specific requirements of the experiment.

  • Choose CuAAC when:

    • Rapid reaction kinetics are essential.

    • The experimental system is not sensitive to copper.

    • The reagents are readily available and cost-effective.

  • Choose SPAAC when:

    • The experiment involves live cells or in vivo systems where copper toxicity is a concern.

    • High biocompatibility and mild reaction conditions are paramount.

    • The removal of a metal catalyst is problematic.

By carefully considering the quantitative data, experimental protocols, and the nature of the biological system under investigation, researchers can harness the power of click chemistry to advance their scientific discoveries.

References

A Comparative Guide to Cleavable Linker Systems in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of success in designing targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The linker connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug) and must be stable in circulation but allow for efficient release of the payload at the target site.

This guide provides an objective comparison of the performance of common cleavable linker systems. While the DBCO-PEG3-amine linker is a highly efficient tool for bioconjugation via strain-promoted alkyne-azide cycloaddition (SPAAC), it is important to note that the this compound linker itself is a stable, non-cleavable entity.[1][2][3] Its role is to covalently attach molecules. Therefore, this guide will focus on comparing established cleavable linker technologies that can be used in conjunction with conjugation chemistries like the one enabled by this compound. We will examine the cleavage mechanisms and stability of pH-sensitive (hydrazone), enzyme-sensitive (peptide), and reduction-sensitive (disulfide) linkers, supported by experimental data.

Data Presentation: A Comparative Analysis of Cleavable Linkers

The stability and cleavage rate of a linker are critical parameters that influence the therapeutic index of a bioconjugate. The following tables summarize quantitative data on the cleavage of different classes of linkers under various conditions.

Table 1: Stability of pH-Sensitive Hydrazone Linkers

Hydrazone linkers are designed to be stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes.[4] Their stability is highly dependent on the chemical structure surrounding the hydrazone bond.[5]

Linker TypeCondition (pH)Half-life (t1/2) / % CleavageReference
General HydrazonepH 7.0183 hours
pH 5.04.4 hours
Acyl HydrazonepH 7.4>94% stable after 24h
pH 4.597% release after 24h
Phenylketone-derived HydrazonepH 7.4 bufferStable
Human/mouse plasma~2 days
Aromatic ketone-based (pHPMA-APM)pH 7.4>70% stable after 24h
pH 5.0~50% release after 24h

Table 2: Stability and Cleavage of Enzyme-Sensitive Peptide Linkers

Dipeptide linkers, such as valine-citrulline (Val-Cit), are cleaved by proteases like Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.

Linker SequenceConditionObservationReference
Valine-Citrulline (Val-Cit)Mouse Plasma (14 days)Almost fully hydrolyzed
Cathepsin B AssayReference cleavage rate (1.0)
Glutamic Acid-Valine-Citrulline (Glu-Val-Cit)Mouse Plasma (14 days)Full stability
Cathepsin B AssayIncreased cleavage rate
Valine-Alanine (Val-Ala)Cathepsin B AssayCleaved at half the rate of Val-Cit

Table 3: Stability of Reduction-Sensitive Disulfide Linkers

Disulfide linkers are stable in the bloodstream but are designed to be cleaved in the highly reducing environment of the cell cytoplasm, where the concentration of glutathione (GSH) is significantly higher (~1-10 mM) than in plasma (~5 µM).

Linker FeatureConditionObservationReference
Unhindered DisulfideCirculationLowest stability
CytosolMost facile reduction
Sterically Hindered Disulfide (e.g., adjacent methyl groups)CirculationIncreased stability and half-life
CytosolHindered release of free drug
Maytansinoid Disulfide ConjugateCirculationHalf-life of ~9 days

Experimental Protocols

Accurate assessment of linker stability and cleavage is crucial for the development of effective bioconjugates. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in a physiological environment.

  • Objective: To determine the rate of conjugate cleavage when incubated in plasma from a relevant species (e.g., human, mouse).

  • Materials:

    • Test conjugate (e.g., ADC)

    • Control conjugate with a known stable linker (optional)

    • Frozen plasma (human, mouse, etc.)

    • Phosphate-buffered saline (PBS)

    • Quenching solution (e.g., acetonitrile with an internal standard)

    • Analysis instrumentation (e.g., LC-MS/MS)

  • Procedure:

    • Thaw the plasma at 37°C.

    • Prepare a stock solution of the test conjugate in a suitable solvent like DMSO.

    • Spike the test conjugate into the pre-warmed plasma to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to prevent protein precipitation.

    • Incubate the mixture at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.

    • Immediately quench the reaction by adding the aliquot to a 3-fold volume of cold quenching solution. This will precipitate plasma proteins and stop the reaction.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Data Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and/or the released payload at each time point.

    • Plot the percentage of intact conjugate versus time and calculate the half-life (t1/2) in plasma.

Protocol 2: In Vitro Enzymatic Cleavage Assay (Cathepsin B)

This assay assesses the susceptibility of a linker to cleavage by a specific enzyme.

  • Objective: To determine the rate of cleavage of an enzyme-sensitive linker by Cathepsin B.

  • Materials:

    • Test conjugate (e.g., ADC with a Val-Cit linker)

    • Purified human Cathepsin B

    • Reaction buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

    • Quenching solution

    • LC-MS/MS instrumentation

  • Procedure:

    • Prepare the reaction buffer and pre-warm to 37°C.

    • Add the test conjugate to the reaction buffer at a final concentration of ~10 µM.

    • Initiate the reaction by adding activated human Cathepsin B to a final concentration of ~1 µM.

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quench the reaction and process the samples as described in the plasma stability assay.

  • Data Analysis:

    • Quantify the amount of released payload at each time point using LC-MS/MS.

    • Plot the concentration of the released payload against time to determine the cleavage rate.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for evaluating linker cleavage and the chemical structures of the linkers discussed.

G cluster_0 Conjugate Preparation cluster_1 Cleavage Assays cluster_2 Analysis A Targeting Moiety (e.g., Antibody) C Bioconjugation (e.g., Click Chemistry) A->C B Linker-Payload (Cleavable System) B->C D Purified Conjugate (e.g., ADC) C->D E Plasma Stability Assay (37°C, pH 7.4) D->E F Enzymatic Assay (e.g., Cathepsin B, pH 5.5) D->F G pH-Dependent Assay (e.g., pH 5.0 vs 7.4) D->G H Time-Point Sampling E->H F->H G->H I Sample Quenching & Processing H->I J LC-MS/MS Analysis (Quantification) I->J K Data Analysis (Half-life, Cleavage Rate) J->K

Caption: Workflow for evaluating the stability and cleavage of linker-payload systems.

Caption: Representative structures and cleavage triggers for common cleavable linkers.

References

A Comparative Guide to DBCO-PEG3-Amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the specific and efficient labeling of biomolecules in complex biological systems. Among the key players in this field is Dibenzocyclooctyne-Polyethylene Glycol-Amine (DBCO-PEG3-Amine), a heterobifunctional linker that has gained significant traction in various applications, from drug delivery to cellular imaging. This guide provides a comprehensive comparison of this compound with other prominent bioconjugation technologies, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Bioconjugation Linkers

The choice of a linker is critical in the design of bioconjugates, influencing reaction efficiency, stability, and the ultimate functionality of the labeled molecule. Here, we compare this compound with two widely used alternatives: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and TCO-tetrazine linkers.

FeatureThis compound (SPAAC)SMCC (Amine-to-Thiol)TCO-Tetrazine (IEDDA)
Reaction Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine acylation followed by thiol-maleimide reactionInverse Electron Demand Diels-Alder (IEDDA)
Bioorthogonality High: DBCO and azide groups are absent in biological systems.Moderate: Requires available amine and thiol groups, which can be present in other biomolecules.High: TCO and tetrazine groups are abiotic.
Reaction Kinetics (Second-Order Rate Constant) ~0.1 - 1 M⁻¹s⁻¹[1]Variable, dependent on pH and pKa of the thiol. Can be in the range of 10 to 100 M⁻¹s⁻¹ for reactive thiols.[2]Very fast: 1 to 10⁶ M⁻¹s⁻¹[3][4]
Catalyst Requirement None (Copper-free)NoneNone
Stability of Linkage High: Forms a stable triazole ring.Moderate: Thioether bond can be susceptible to retro-Michael reaction.[5]High: Forms a stable dihydropyridazine linkage.
Key Advantages Excellent biocompatibility, good kinetics without a catalyst.Well-established chemistry, cost-effective.Extremely fast reaction kinetics, ideal for in vivo applications.
Key Disadvantages Slower kinetics compared to IEDDA.Potential for side reactions and less stability.Tetrazine can be unstable under certain conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for the conjugation of an antibody.

Protocol 1: Antibody Conjugation with DBCO-PEG3-NHS Ester

This protocol describes the labeling of an antibody with a DBCO moiety via an N-hydroxysuccinimide (NHS) ester, followed by conjugation to an azide-containing molecule.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG3-NHS Ester (dissolved in anhydrous DMSO to 10 mM)

  • Azide-functionalized molecule

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • DBCO Labeling:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG3-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove excess, unreacted DBCO-PEG3-NHS ester using a desalting column equilibrated with PBS.

  • Click Reaction:

    • Add the azide-functionalized molecule to the purified DBCO-labeled antibody. A 1.5- to 5-fold molar excess of the azide molecule is typically used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove excess azide-functionalized molecule.

Protocol 2: Antibody Conjugation with SMCC

This protocol outlines a two-step process for conjugating an amine-containing protein to a thiol-containing molecule using SMCC.

Materials:

  • Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-containing molecule (Molecule-SH)

  • SMCC (dissolved in anhydrous DMSO to 10 mM)

  • Reducing agent (e.g., DTT or TCEP), if the thiol is in a disulfide bond

  • Desalting column

Procedure:

  • Activation of Amine-containing Protein:

    • Add a 10- to 50-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

    • Remove the excess, unreacted SMCC using a desalting column equilibrated with conjugation buffer.

  • Preparation of Thiol-containing Molecule: If the thiol group is in a disulfide bond, reduce it by incubating with a 10- to 20-fold molar excess of a reducing agent for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column.

  • Conjugation to Thiol-containing Molecule:

    • Immediately add the Molecule-SH to the activated, purified Protein-NH₂. A 1.5- to 5-fold molar excess of the thiol-containing molecule is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final conjugate using an appropriate chromatography method to remove unreacted molecules.

Visualizing Experimental Workflows

The following diagrams illustrate key experimental workflows and logical relationships in the application of this compound and its alternatives.

experimental_workflow cluster_dbco This compound Workflow (SPAAC) cluster_smcc SMCC Workflow Amine-Molecule Amine-Molecule DBCO-Molecule DBCO-Molecule Amine-Molecule->DBCO-Molecule NHS Ester Reaction DBCO-PEG3-NHS DBCO-PEG3-NHS DBCO-PEG3-NHS->DBCO-Molecule Final Conjugate_DBCO Final Conjugate DBCO-Molecule->Final Conjugate_DBCO SPAAC Click Reaction Azide-Payload Azide-Payload Azide-Payload->Final Conjugate_DBCO Amine-Protein Amine-Protein Maleimide-Protein Maleimide-Protein Amine-Protein->Maleimide-Protein NHS Ester Reaction SMCC_linker SMCC SMCC_linker->Maleimide-Protein Final Conjugate_SMCC Final Conjugate Maleimide-Protein->Final Conjugate_SMCC Thiol-Maleimide Reaction Thiol-Payload Thiol-Payload Thiol-Payload->Final Conjugate_SMCC

Comparison of this compound and SMCC bioconjugation workflows.

signaling_pathway_workflow cluster_cell_culture Cell Culture & Transfection cluster_labeling_analysis Labeling and Downstream Analysis HEK293_cells HEK293 Cells Transfection Transfection HEK293_cells->Transfection GPCR_plasmid GPCR Plasmid with Amber Codon (UAG) GPCR_plasmid->Transfection tRNA_synthetase_plasmid Orthogonal tRNA/aaRS Plasmid tRNA_synthetase_plasmid->Transfection UAA_incubation Incubate with Azido-Phenylalanine (UAA) Transfection->UAA_incubation GPCR_expression Expression of GPCR with Azide Handle UAA_incubation->GPCR_expression DBCO_fluorophore Add DBCO-Fluorophore GPCR_expression->DBCO_fluorophore Labeled_GPCR Site-Specifically Labeled GPCR DBCO_fluorophore->Labeled_GPCR SPAAC Click Reaction Ligand_stimulation Stimulate with Ligand Labeled_GPCR->Ligand_stimulation Fluorescence_imaging Fluorescence Microscopy Ligand_stimulation->Fluorescence_imaging Downstream_analysis Analyze Downstream Signaling (e.g., Ca2+ flux) Fluorescence_imaging->Downstream_analysis

Workflow for studying GPCR signaling using DBCO-based labeling.

Conclusion

This compound, through copper-free click chemistry, offers a robust and biocompatible method for bioconjugation. Its high stability and bioorthogonality make it a valuable tool for a wide range of applications, particularly in the development of antibody-drug conjugates and targeted drug delivery systems. While TCO-tetrazine chemistry provides faster reaction kinetics, the overall balance of reactivity, stability, and ease of use makes this compound a highly competitive and often preferred choice for many researchers. The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired stability of the final product, and the kinetic constraints of the experimental system.

References

A Comparative Guide to Quantifying the Degree of Labeling with DBCO-PEG3-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dibenzocyclooctyne-PEG3-amine (DBCO-PEG3-amine) with alternative bioconjugation reagents. We present a detailed analysis of their performance, supported by experimental data, to assist in the selection of the most appropriate labeling strategy for your research needs. This document includes comprehensive experimental protocols and visualizations to clearly illustrate key processes.

Introduction to this compound and Bioconjugation

This compound is a key reagent in copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific covalent labeling of biomolecules. The dibenzocyclooctyne (DBCO) group reacts specifically with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This process is highly efficient and occurs under mild, aqueous conditions, making it ideal for use in complex biological systems. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal amine group allows for its conjugation to various molecules.

The efficiency of this and other labeling techniques is paramount for the development of antibody-drug conjugates (ADCs), fluorescently labeled probes for imaging, and other advanced biotherapeutics and research tools. The degree of labeling (DOL), which is the average number of label molecules conjugated to a single biomolecule, is a critical parameter that can significantly impact the functionality and efficacy of the final product.

Performance Comparison of Labeling Reagents

The choice of a bioconjugation reagent is dictated by several factors, including reaction kinetics, labeling efficiency, and the stability of the resulting conjugate. While this compound offers a robust method for bioconjugation, it is important to consider its performance relative to other available technologies.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is noted for its exceptionally fast kinetics, surpassing those of SPAAC reactions involving DBCO. This can be particularly advantageous in applications where rapid conjugation is crucial, such as in vivo imaging. N-hydroxysuccinimide (NHS) esters, which react with primary amines, represent a more traditional approach to bioconjugation. While widely used, they can be more susceptible to hydrolysis and may exhibit less specificity compared to bioorthogonal click chemistry reactions.

Table 1: Comparison of Reaction Kinetics for Bioorthogonal Chemistries

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Inverse-Electron-Demand Diels-Alder (IEDDA)TCO + Tetrazine~800 - 30,000
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)DBCO + Azide~1-2

Table 2: Comparative Overview of Labeling Reagent Performance

FeatureThis compound (via NHS Ester activation)TCO-NHS EsterNHS Ester (General)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)Amine Acylation
Reaction Speed Fast, typically hours for high efficiency.[1]Extremely fast, often complete within minutes to 2 hours.[2][3]Variable, typically 30 minutes to a few hours.
Reported Efficiency Near-quantitative conjugation efficiency is often reported.High efficiency, with reports of 65-85% of an antibody being modified.Generally lower and more variable than click chemistry methods.
Specificity High, bioorthogonal reaction with azides minimizes off-target reactions.Very high, bioorthogonal reaction with tetrazines.Lower specificity, as it reacts with any accessible primary amine.
Stability of Reagent DBCO group is stable in aqueous buffers.TCO group is stable in aqueous media for weeks at 4°C.NHS esters are susceptible to hydrolysis, especially at neutral to high pH.
Catalyst Required NoNoNo

Experimental Protocols

Accurate quantification of the degree of labeling is essential for reproducible and reliable results. Below are detailed protocols for protein labeling and subsequent quantification.

Protocol 1: Protein Labeling with DBCO-PEG4-NHS Ester

This protocol describes the labeling of a protein with a DBCO moiety using a pre-activated NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting column

Procedure:

  • Prepare Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided.

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept low to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent using a spin desalting column equilibrated with a suitable storage buffer.

Protocol 2: Quantification of DBCO Labeling using UV-Vis Spectroscopy

This method allows for the determination of the Degree of Labeling (DOL) by measuring the absorbance of the protein and the DBCO label.

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.

  • Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm. The correction factor for DBCO at 280 nm is typically provided by the manufacturer.

  • Calculate the Degree of Labeling (DOL) using the formula: DOL = (A309 * ε_protein) / ([A280 - (A309 * Correction Factor)] * ε_DBCO)

    • Where ε_DBCO is the molar extinction coefficient of the DBCO reagent at its absorbance maximum (~309 nm).

Protocol 3: Protein Labeling with TCO-NHS Ester

This protocol outlines the functionalization of a protein with a TCO moiety.

Materials:

  • Protein of interest in an amine-free buffer

  • TCO-PEGn-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Prepare Protein Sample: If the protein is in a buffer containing primary amines, perform a buffer exchange into an amine-free buffer.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.

  • Purification: Purify the TCO-labeled protein using a desalting spin column.

Protocol 4: MALDI-TOF MS Analysis of Labeled Proteins

MALDI-TOF mass spectrometry is a powerful technique to confirm conjugation and determine the degree of labeling.

Procedure:

  • Sample Preparation: Mix the purified labeled protein solution (typically 0.5-5 pmol/µL) with a saturated matrix solution (e.g., sinapinic acid for larger proteins or α-cyano-4-hydroxycinnamic acid for smaller proteins and peptides) in a 1:1 ratio.

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air-dry to form co-crystals.

  • Data Acquisition: Acquire the mass spectrum. The mass shift between the unlabeled and labeled protein corresponds to the mass of the attached label.

  • Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the protein with different numbers of labels attached. The average degree of labeling can be calculated from this distribution.

Visualizing Key Biological and Experimental Processes

To provide a clearer understanding of the context and application of these labeling technologies, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

Receptor_Tyrosine_Kinase_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK_monomer1 RTK Monomer RTK_monomer2 RTK Monomer RTK_dimer Dimerized RTK (Activated) RTK_monomer1->RTK_dimer Dimerization P1 P RTK_dimer->P1 Autophosphorylation P2 P RTK_dimer->P2 P3 P RTK_dimer->P3 P4 P RTK_dimer->P4 Signaling_Proteins Signaling Proteins P1->Signaling_Proteins P2->Signaling_Proteins P3->Signaling_Proteins P4->Signaling_Proteins Cellular_Response Cellular Response (e.g., proliferation, differentiation) Signaling_Proteins->Cellular_Response

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental_Workflow Start Start: Protein Sample Labeling 1. Covalent Labeling (e.g., with DBCO-NHS Ester) Start->Labeling Purification 2. Purification (Remove excess label) Labeling->Purification Quantification 3. Quantification of DOL Purification->Quantification UV_Vis UV-Vis Spectroscopy Quantification->UV_Vis Method A MS Mass Spectrometry (MALDI-TOF) Quantification->MS Method B Application Downstream Application (e.g., Cell Labeling, ADC) UV_Vis->Application MS->Application

Caption: Workflow for Protein Labeling and Quantification.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.